(1E)-CFI-400437 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H30Cl2N6O2 |
|---|---|
分子量 |
565.5 g/mol |
IUPAC名 |
5-methoxy-3-[(Z)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15-;; |
InChIキー |
NYCYUHRNBLSJAP-ZZVZXPNASA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C/C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl |
正規SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Mechanism of Action as a PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the centrosome and, consequently, for mitotic fidelity.[2][3] Dysregulation of PLK4 activity, often leading to overexpression, is implicated in tumorigenesis through the induction of centrosome amplification and subsequent chromosomal instability.[1][2] This technical guide provides an in-depth overview of the mechanism of action of CFI-400437, supported by preclinical data, experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
CFI-400437 is an indolinone-derived compound that exerts its anti-cancer effects primarily through the potent and selective inhibition of PLK4.[1] By competing with ATP for the kinase's binding site, CFI-400437 effectively blocks the autophosphorylation and activation of PLK4, thereby disrupting the downstream signaling cascade that governs centriole duplication.[1] Inhibition of PLK4 leads to a failure in the formation of new centrioles, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells that are dependent on elevated PLK4 activity.[2]
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in the centriole duplication cycle and the point of intervention for CFI-400437.
Data Presentation: Kinase Selectivity Profile
CFI-400437 exhibits high selectivity for PLK4. The following table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 against a panel of kinases, demonstrating its potency for PLK4 and significantly lower activity against other kinases, including other members of the Polo-like kinase family.
| Kinase Target | This compound IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| PLK1 | >10,000 | |
| PLK2 | >10,000 | |
| PLK3 | >10,000 | |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR (VEGFR2) | 480 | [1] |
| FLT3 | 180 | [1] |
Data compiled from publicly available sources.
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize the activity of CFI-400437.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of CFI-400437 to inhibit the enzymatic activity of PLK4.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human PLK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescently labeled kinase tracer
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the PLK4 enzyme and the Eu-anti-Tag antibody to each well.
-
Add the fluorescently labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., donor and acceptor emission).
-
Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Viability/Proliferation Assay
This assay assesses the effect of CFI-400437 on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of CFI-400437 in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MDA-MB-468 human breast cancer cells
-
Matrigel (optional, to aid in tumor establishment)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily) and the vehicle control to the respective groups for a defined period (e.g., 21 days).[4]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.
Conclusion
This compound is a highly potent and selective inhibitor of PLK4, a key regulator of centriole duplication. Its mechanism of action, centered on the disruption of this fundamental mitotic process, provides a strong rationale for its investigation as a therapeutic agent in cancers characterized by PLK4 overexpression and chromosomal instability. The preclinical data demonstrate its efficacy in inhibiting cancer cell proliferation in vitro and suppressing tumor growth in vivo. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Dysregulation of PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, making it a compelling target for anticancer therapy. CFI-400437 emerged from a discovery program aimed at identifying novel agents for cancer treatment and has demonstrated significant antitumor activity in preclinical models. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery
The discovery of CFI-400437 was the result of a targeted effort to develop potent and selective inhibitors of PLK4. The initial lead generation involved a directed virtual screening of a ligand-based focused library against a PLK4 homology model. This computational approach identified a novel structural class of inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones.
Through iterative structure-activity relationship (SAR) studies, this initial hit was optimized, leading to the identification of compound 50, later designated as CFI-400437. This optimization focused on enhancing potency against PLK4 while improving the kinase selectivity profile and antiproliferative activity. Computational modeling, based on the X-ray crystal structure of the PLK4 kinase domain, was instrumental in guiding the optimization of the in vitro activity of this series of compounds.
Synthesis of this compound
The synthesis of (1E)-CFI-400437 is based on the condensation of an appropriately substituted indolin-2-one with an indazole-6-carbaldehyde. The following represents a general synthetic procedure for this class of compounds. The specific details for the synthesis of (1E)-CFI-400437 and its conversion to the dihydrochloride salt are proprietary and not fully detailed in the public domain. The presented protocol is a representative example based on published methods for analogous compounds.
General Synthetic Scheme
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one Derivatives (General Procedure)
-
Reaction Setup: To a solution of the appropriate substituted 1H-indazole-6-carbaldehyde (1 equivalent) in ethanol, add the corresponding substituted indolin-2-one (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by column chromatography on silica gel.
Experimental Protocol: Dihydrochloride Salt Formation (General Procedure)
-
Dissolution: Dissolve the purified (1E)-CFI-400437 free base in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Acidification: Add a solution of hydrochloric acid (2 equivalents) in a suitable organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base with stirring.
-
Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the suspension for a period to ensure complete precipitation.
-
Isolation: Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any residual solvent, and dry under vacuum to yield this compound.
Biological Activity
(1E)-CFI-400437 is a highly potent inhibitor of PLK4 and demonstrates significant antiproliferative activity against various cancer cell lines. Its mechanism of action is attributed to the disruption of centriole duplication, leading to mitotic errors and ultimately cell death.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of CFI-400437 against PLK4 and a panel of other kinases was determined using in vitro kinase assays.
| Kinase | IC50 (nM) |
| PLK4 | 0.6 [1] |
| Aurora A | 370[1] |
| Aurora B | 210[1] |
| KDR (VEGFR2) | 480[1] |
| FLT-3 | 180[1] |
| Table 1: In vitro kinase inhibitory activity of CFI-400437. |
Cellular Antiproliferative Activity
The antiproliferative effects of CFI-400437 were evaluated against a panel of human breast cancer cell lines.
| Cell Line | IC50 (nM) |
| MCF-7 | Data not available |
| MDA-MB-468 | Data not available |
| MDA-MB-231 | Data not available |
| Table 2: Antiproliferative activity of CFI-400437 in breast cancer cell lines. Specific IC50 values are not publicly available but the compound is reported to be a potent inhibitor of growth for these cell lines.[1] |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of CFI-400437 was assessed in a mouse xenograft model using the MDA-MB-468 breast cancer cell line.
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| MDA-MB-468 | 25 mg/kg, i.p., once daily for 21 days | Significant antitumor activity observed[1] |
| Table 3: In vivo antitumor efficacy of CFI-400437. Quantitative tumor growth inhibition percentages are not specified in the available literature. |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for PLK4
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (CFI-400437) by serial dilution in the assay buffer.
-
Prepare a 2X kinase/antibody mixture containing the PLK4 enzyme and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 4X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP.
-
Cell Plating:
-
Seed cells (e.g., MCF-7, MDA-MB-468) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of CFI-400437 and incubate for the desired period (e.g., 72 hours). Include vehicle-treated control wells.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
MDA-MB-468 Xenograft Model for In Vivo Efficacy
This protocol describes a general procedure for establishing and utilizing a subcutaneous xenograft model.
-
Cell Culture and Preparation:
-
Culture MDA-MB-468 cells in appropriate media until they reach approximately 80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel, at a concentration of 1-2 million cells per injection volume (typically 100-200 µL).[2]
-
-
Animal Model:
-
Tumor Implantation:
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = (length × width²) / 2).
-
-
Drug Administration:
-
Administer this compound, formulated in a suitable vehicle, via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25 mg/kg, once daily).[1] The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21 days).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
-
PLK4 Signaling Pathway in Centriole Duplication
PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure that centriole duplication occurs only once per cell cycle.
Caption: The PLK4 signaling pathway in centriole duplication and its inhibition by (1E)-CFI-400437.
References
An In-Depth Technical Guide on the Biological Activity of (1E)-CFI-400437 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(1E)-CFI-400437 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Dysregulation of PLK4 is strongly implicated in tumorigenesis, making it a compelling target for cancer therapy.[3][4] This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental methodologies, and a visualization of the pertinent signaling pathways.
Mechanism of Action
This compound exerts its biological effect through the competitive inhibition of ATP binding to Polo-like kinase 4 (PLK4).[2][5] PLK4 is a serine/threonine kinase that plays a critical role in the centriole duplication cycle. By inhibiting PLK4, (1E)-CFI-400437 disrupts the formation of new centrioles, leading to a cascade of downstream cellular consequences. These include mitotic errors, such as chromosome missegregation and the formation of multipolar spindles, which can ultimately induce cell cycle arrest, polyploidy, and apoptosis in cancer cells.[4][6] This targeted disruption of a fundamental process in cell division underscores the therapeutic potential of (1E)-CFI-400437 in cancers characterized by PLK4 overexpression.[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified across various kinases and cancer cell lines, demonstrating its high potency and selectivity for PLK4.
Table 1: Kinase Inhibition Profile of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [2][3] |
| Aurora A | 370 | [2][7] |
| Aurora B | 210 | [2][7] |
| KDR | 480 | [2][7] |
| FLT-3 | 180 | [2][7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vitro Anti-proliferative Activity of (1E)-CFI-400437
| Cell Line | Cancer Type | Reported Effect | Reference |
| MCF-7 | Breast Cancer | Potent Growth Inhibition | [2][7] |
| MDA-MB-468 | Breast Cancer | Potent Growth Inhibition | [2][7] |
| MDA-MB-231 | Breast Cancer | Potent Growth Inhibition | [2][7] |
Table 3: In Vivo Efficacy of (1E)-CFI-400437
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft (MDA-MB-468) | Breast Cancer | 25 mg/kg, i.p., once daily for 21 days | Antitumor Activity | [2][7] |
Signaling Pathways
The primary signaling pathway affected by (1E)-CFI-400437 is the PLK4-mediated centriole duplication pathway. Inhibition of PLK4 disrupts the tightly regulated process of centrosome formation, leading to mitotic catastrophe and cell death.
Caption: PLK4 signaling and the inhibitory effect of CFI-400437.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a general procedure for determining the IC50 of (1E)-CFI-400437 against PLK4.
-
Reagent Preparation:
-
Prepare a 4X dilution series of this compound in the kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing recombinant PLK4 and a europium-labeled anti-tag antibody.
-
Prepare a 4X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[7]
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X test compound dilutions.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
The FRET signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This protocol describes a general method to assess the anti-proliferative effects of (1E)-CFI-400437 on cancer cell lines.
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MDA-MB-468, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of (1E)-CFI-400437 in a mouse model.
-
Animal Model and Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[8]
-
-
Compound Administration:
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy.
-
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
(1E)-CFI-400437 Dihydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and the mitotic spindle during cell division. Dysregulation of PLK4, particularly its overexpression, is implicated in tumorigenesis through the induction of centrosome amplification, which can lead to chromosomal instability and aneuploidy, hallmarks of many cancers.[3] Consequently, PLK4 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the target validation of (1E)-CFI-400437, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [4][5] |
| Aurora A | 370 | [4] |
| Aurora B | 210 | [4] |
| KDR | 480 | [4] |
| FLT-3 | 180 | [4] |
Table 2: In Vitro Anti-proliferative Activity of (1E)-CFI-400437
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.3 | [2] |
Table 3: In Vivo Antitumor Activity of (1E)-CFI-400437
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-468 | Breast Cancer | 25 mg/kg, i.p., once daily for 21 days | Significant | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of (1E)-CFI-400437.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of (1E)-CFI-400437 to inhibit the enzymatic activity of PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates
Procedure:
-
Prepare a serial dilution of (1E)-CFI-400437 in the kinase reaction buffer.
-
In a multi-well plate, pre-incubate the recombinant PLK4 enzyme, the kinase substrate, and the various concentrations of (1E)-CFI-400437.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of cancer cells to survive and proliferate following treatment with (1E)-CFI-400437.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of (1E)-CFI-400437 for a specified duration.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the control (untreated) cells form colonies of at least 50 cells.
-
After the incubation period, aspirate the medium, wash the colonies with PBS, and fix them with a fixative solution for 15-30 minutes.
-
Stain the fixed colonies with a crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment concentration to determine the effect of the compound on cell survival.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of (1E)-CFI-400437 on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with (1E)-CFI-400437 at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Breast Cancer Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of (1E)-CFI-400437.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Breast cancer cell line (e.g., MDA-MB-468)
-
Matrigel (optional)
-
This compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of (1E)-CFI-400437 in a suitable vehicle.
-
Administer (1E)-CFI-400437 or the vehicle to the respective groups of mice according to the planned dosing schedule (e.g., intraperitoneal injection daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the target validation of (1E)-CFI-400437.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CFI-400437 [cogershop.com]
Preclinical Data for (1E)-CFI-400437 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for anticancer therapy.[2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
CFI-400437 is an indolinone-derived compound that exhibits high selectivity for PLK4.[1] By binding to the ATP-binding pocket of PLK4, it inhibits the kinase's activity, thereby disrupting the process of centriole duplication.[2] This leads to mitotic defects, such as the formation of multipolar spindles, which can trigger cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[2]
Signaling Pathway
PLK4 is a critical initiator of centriole biogenesis. Its inhibition by CFI-400437 disrupts the downstream signaling cascade required for the formation of new centrioles. This interference with the cell division machinery is a key aspect of its anti-tumor activity. Furthermore, inhibition of PLK4 has been shown to activate the p38/p53/p21 signaling pathway, leading to G1 cell cycle arrest.[3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: In Vitro Cellular Activity of (1E)-CFI-400437 in Breast Cancer Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| MCF-7 | Cell Growth | Potent Inhibition | Not Specified | [1] |
| MDA-MB-468 | Cell Growth | Potent Inhibition | Not Specified | [1] |
| MDA-MB-231 | Cell Growth | Potent Inhibition | Not Specified | [1] |
| Embryonal Tumor Cell Lines | Clonogenic Assay | Complete Inhibition | 50 nM | [4] |
| Embryonal Tumor Cell Lines | Senescence (β-galactosidase assay) | Induction | 50 nM | [4] |
| Embryonal Tumor Cell Lines | Cell Cycle Analysis | Induction of Polyploidy | 500 nM | [4] |
Table 3: In Vivo Efficacy of (1E)-CFI-400437
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| MDA-MB-468 Breast Cancer | Mouse Xenograft | 25 mg/kg, ip, once daily for 21 days | Antitumor Activity | [1] |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures. Specific parameters for the studies on this compound may have varied and should be consulted in the primary literature where available.
In Vitro Kinase Assay
A biochemical assay to determine the 50% inhibitory concentration (IC50) of CFI-400437 against various kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1E)-CFI-400437 Dihydrochloride: A Potent PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1E)-CFI-400437 dihydrochloride (CAS Number: 1247000-76-5) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a crucial regulator of centriole duplication, a process frequently dysregulated in cancer, making it a compelling target for anti-cancer therapeutics.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Overexpression of PLK4 has been observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis. This compound is an indolinone-derived compound identified as a highly potent and selective inhibitor of PLK4, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models.[1][4] Its high selectivity for PLK4 over other kinases makes it a valuable tool for studying PLK4 biology and a promising candidate for therapeutic development.[1]
Mechanism of Action
(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[4] It binds to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates.[5] This inhibition disrupts the process of centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis or cellular senescence in cancer cells.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity [1][4]
| Kinase Target | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR (VEGFR2) | 480 |
| FLT-3 | 180 |
Table 2: In Vitro Cellular Activity [1]
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Breast Cancer | Potent inhibitor |
| MCF-7 | Breast Cancer | Potent inhibitor |
| MDA-MB-231 | Breast Cancer | Potent inhibitor |
Table 3: In Vivo Pharmacokinetic Parameters in Mice (50 mg/kg, IP) [6]
| Parameter | Value |
| Cmax | 92 ng/mL |
| AUC | 190 ng·h/mL |
| Plasma Protein Binding | 99% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (PLK4)
Objective: To determine the half-maximal inhibitory concentration (IC50) of (1E)-CFI-400437 against PLK4.
Methodology (Based on typical kinase assay protocols):
-
Reagents: Recombinant human PLK4 enzyme, biotinylated peptide substrate, ATP, this compound, kinase assay buffer, and a detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the PLK4 enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Calculate the IC50 value using non-linear regression analysis.
Cell Proliferation/Viability Assay (MDA-MB-468 cells)
Objective: To assess the anti-proliferative effect of (1E)-CFI-400437 on a cancer cell line.
Methodology (MTT Assay):
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Procedure: a. Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and incubate for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells. g. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study (MDA-MB-468)
Objective: To evaluate the anti-tumor efficacy of (1E)-CFI-400437 in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., female nude mice).
-
Procedure: a. Subcutaneously inject MDA-MB-468 cells (e.g., 5 x 10^6 cells) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., 25 mg/kg, intraperitoneally, once daily for 21 days) or vehicle control.[1] e. Measure tumor volume and body weight regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis. g. Compare the tumor growth inhibition between the treated and control groups.
Clonogenic Assay
Objective: To assess the ability of single cancer cells to survive and form colonies after treatment with (1E)-CFI-400437.
Methodology:
-
Cell Culture: Grow the desired cancer cell line to sub-confluency.
-
Procedure: a. Treat the cells with various concentrations of (1E)-CFI-400437 for a specified duration. b. Trypsinize the cells and plate a known number of viable cells into 6-well plates. c. Incubate the plates for 1-3 weeks, allowing colonies to form. d. Fix the colonies with a solution of methanol and acetic acid. e. Stain the colonies with crystal violet. f. Count the number of colonies (typically containing >50 cells). g. Calculate the surviving fraction for each treatment condition relative to the untreated control.
Senescence-Associated β-Galactosidase Assay
Objective: To detect cellular senescence induced by (1E)-CFI-400437.
Methodology:
-
Cell Treatment: Treat cancer cells with (1E)-CFI-400437 at a concentration known to induce cell cycle arrest.
-
Procedure: a. Wash the cells with PBS. b. Fix the cells with a formaldehyde/glutaraldehyde solution. c. Wash the cells again with PBS. d. Incubate the cells with the X-gal staining solution at pH 6.0 overnight at 37°C in a dry incubator (no CO2). e. Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity. f. Quantify the percentage of senescent (blue) cells.
Visualizations
Signaling Pathway
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic defects and subsequent inhibition of cell proliferation.[4][5] These characteristics make it a compound of significant interest in oncology research. This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound binds to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates essential for centriole duplication.[4][5] Inhibition of PLK4 can lead to the formation of multipolar spindles and mitotic catastrophe, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4] While highly selective for PLK4, it has also been shown to inhibit other kinases, such as Aurora A and Aurora B, at higher concentrations.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of (1E)-CFI-400437.
Table 1: Kinase Inhibition Profile of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Assay Type |
| PLK4 | 0.6[1] | Biochemical Assay |
| PLK4 | 1.55[2] | LanthaScreen™ Eu Kinase Binding Assay |
| Aurora A | 370[1] | Biochemical Assay |
| Aurora B | 210[1] | Biochemical Assay |
| Aurora B | <15[2] | Z'-LYTE™ Kinase Assay |
| Aurora C | <15[2] | Z'-LYTE™ Kinase Assay |
| KDR | 480[1] | Biochemical Assay |
| FLT-3 | 180[1] | Biochemical Assay |
Table 2: Cellular Activity of (1E)-CFI-400437
| Cell Line | Assay Type | Effect |
| MCF-7 (Breast Cancer) | Cell Growth Assay | Potent Inhibition[1] |
| MDA-MB-468 (Breast Cancer) | Cell Growth Assay | Potent Inhibition[1] |
| MDA-MB-231 (Breast Cancer) | Cell Growth Assay | Potent Inhibition[1] |
| Rhabdoid Tumor (RT) and Medulloblastoma (MB) cells | Clonogenic Assay | Complete inhibition of colony formation at 50 nM[6] |
| Multiple Cell Lines | Cell Cycle Analysis | Induction of polyploidy at 500 nM[6] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the activity of this compound.
PLK4 Kinase Inhibition Assay
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based assay suitable for ATP-competitive inhibitors.[1][3]
Objective: To determine the IC50 value of this compound against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well microplates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing recombinant PLK4 and the Eu-anti-tag antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the compound dilutions, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8)
This protocol utilizes the Cell Counting Kit-8 (CCK-8) to measure cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.[7][8][9]
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This protocol is for the detection of changes in protein levels and phosphorylation status of PLK4 and its downstream targets or related pathway proteins like Aurora A/B.
Objective: To analyze the effect of this compound on the expression and phosphorylation of key cell cycle proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-Aurora A, anti-Aurora B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division to form colonies after treatment with the inhibitor.[4][6][10][11]
Objective: To evaluate the long-term effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution for 10-20 minutes.
-
Colony Counting: Wash the plates with water and air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Signaling Pathway
The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition by this compound disrupts this process, leading to anti-proliferative effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preparing (1E)-CFI-400437 Dihydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of (1E)-CFI-400437 dihydrochloride stock solutions for research purposes. (1E)-CFI-400437 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression.[1][2][3] Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Parameter | Value | Reference |
| Synonyms | CFI-400437 HCl, CFI-400437 hydrochloride | [1] |
| CAS Number | 1247000-76-5 | [1][2][4] |
| Molecular Formula | C₂₉H₂₈N₆O₂ · 2HCl | [1][2] |
| Molecular Weight | 565.49 g/mol | [2] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| IC₅₀ for PLK4 | 0.6 nM | [4][5] |
| Solubility in DMSO | 25 mg/mL (44.2 mM) | [2] |
| Solubility in Water | 2 mg/mL | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations: In a laminar flow hood or biological safety cabinet, ensure all materials are sterile. Use appropriate PPE.
-
Weighing the Compound: Carefully weigh 5.65 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving the Compound: a. Add 1 mL of anhydrous, high-purity DMSO to the tube containing the powder. b. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. c. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.
Procedure:
-
Thawing the Stock Solution: Prior to use, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using a pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to media components.
-
Application to Cells: Add the prepared working solution to your cell cultures. It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Visualizations
Caption: Workflow for preparing (1E)-CFI-400437 stock solution.
Caption: Inhibition of the PLK4 signaling pathway by (1E)-CFI-400437.
References
Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride in Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[3] Inhibition of PLK4 by CFI-400437 disrupts normal centriole formation, leading to defects in mitotic spindle assembly, subsequent mitotic arrest, and ultimately, cell death in rapidly dividing cells.[3][4] Its high selectivity for PLK4 makes it a valuable tool for studying the mechanisms of mitosis and a potential therapeutic agent in oncology.[3][5] Overexpression of PLK4 is associated with centrosome amplification and genetic instability in various cancers, making it a promising target for anti-cancer therapies.[4][6] While highly selective for PLK4, CFI-400437 has been shown to inhibit Aurora A and Aurora B kinases at higher concentrations.[1][5] This dual inhibitory action may contribute to its potent anti-proliferative effects.
These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest in cancer cell lines, assess its effects on cell cycle progression, and evaluate its impact on cell viability and proliferation.
Mechanism of Action
CFI-400437 primarily functions by inhibiting the kinase activity of PLK4. This inhibition disrupts the process of centriole duplication, which is essential for the formation of a bipolar mitotic spindle. The failure to form proper spindles activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. This sustained mitotic arrest can have several downstream consequences, including the induction of apoptosis (programmed cell death) or mitotic slippage, where cells exit mitosis without proper chromosome segregation, resulting in polyploidy and eventual cell death.[7]
Data Presentation
Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1][2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Cellular Effects of (1E)-CFI-400437 in Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| MDA-MB-468 (Breast Cancer) | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| MCF-7 (Breast Cancer) | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| MDA-MB-231 (Breast Cancer) | Growth Inhibition | Not Specified | Potent Inhibition | [1] |
| Rhabdoid and Medulloblastoma Cells | Clonogenic Assay | 50 nM | Complete inhibition of colony formation | [8] |
| Rhabdoid and Medulloblastoma Cells | Cell Cycle Analysis | 500 nM | Induction of polyploidy | [8] |
Experimental Protocols
Cell Culture and Treatment with (1E)-CFI-400437
This protocol describes the general procedure for treating adherent cancer cell lines with (1E)-CFI-400437 to study its effects on mitotic arrest.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of CFI-400437 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, thaw an aliquot of the CFI-400437 stock solution. Prepare working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. A typical starting concentration range for inducing mitotic arrest is 10-500 nM.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of CFI-400437. Include a vehicle control (DMSO) at the same final concentration as the highest CFI-400437 treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell line and the specific endpoint being measured.
Experimental workflow for cell treatment with CFI-400437.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with CFI-400437.
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes how to visualize the mitotic spindle and assess for defects following CFI-400437 treatment.
Materials:
-
Cells grown on glass coverslips and treated as in Protocol 1
-
4% paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images to assess mitotic spindle morphology. Look for characteristics of mitotic arrest such as condensed chromosomes and abnormal spindle formation.
Western Blotting for Mitotic Markers
This protocol is for assessing the levels of key proteins involved in mitosis that may be affected by CFI-400437 treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Aurora A/B, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathway
Mechanism of CFI-400437-induced mitotic arrest.
Conclusion
This compound is a powerful research tool for investigating the role of PLK4 in cell cycle regulation and for exploring novel anti-cancer strategies. The protocols outlined above provide a comprehensive framework for studying the effects of this compound on mitotic arrest, cell proliferation, and related signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results.
References
- 1. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for (1E)-CFI-400437 dihydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication and the maintenance of genomic stability.[1] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis, making it an attractive target for cancer therapy.[2] Inhibition of PLK4 disrupts the normal cell cycle, leading to mitotic errors, aneuploidy, and ultimately, apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in preclinical xenograft models, a crucial step in the evaluation of its anti-tumor efficacy.
Mechanism of Action: PLK4 Inhibition
CFI-400437 acts as an ATP-competitive inhibitor of PLK4. The primary mechanism of action involves the disruption of centriole duplication during the S phase of the cell cycle. This leads to the formation of cells with an abnormal number of centrosomes. During mitosis, these abnormal centrosomes can lead to the formation of multipolar spindles, resulting in improper chromosome segregation, mitotic catastrophe, and subsequent cell death through apoptosis. The induction of apoptosis by PLK4 inhibition has been shown to involve the activation of the caspase-9/3 signaling pathway.
Data Presentation
In Vitro Activity of (1E)-CFI-400437
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Potent inhibitor |
| MDA-MB-468 | Breast Cancer | Potent inhibitor |
| MDA-MB-231 | Breast Cancer | Potent inhibitor |
Note: Specific IC50 values for CFI-400437 are not consistently reported in the public domain, but it is described as a potent inhibitor of these cell lines.
Kinase Selectivity of (1E)-CFI-400437
| Kinase | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
This data highlights the high selectivity of CFI-400437 for PLK4 over other kinases, including the closely related Aurora kinases.[1]
In Vivo Efficacy of PLK4 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| (1E)-CFI-400437 | MDA-MB-468 (Breast) | 25 mg/kg, i.p., daily for 21 days | Significant anti-tumor activity | [1] |
| CFI-400945 | Pancreatic (Patient-Derived) | Not specified | Significant reduction in tumor growth in 4/6 models | [3] |
| CFI-400945 | Colon, Breast, Lung, AT/RT | Not specified | Efficacious in decreasing tumor size | [2] |
| CFI-400945 | MV4-11 (AML) | 7.5 mg/kg, p.o., daily | 100% TGI | [4] |
| CFI-400945 | MV4-11 (AML) | 13.5 mg/kg, p.o., 2 days on/5 days off | 100% TGI | [4] |
Note: TGI data for the closely related PLK4 inhibitor CFI-400945 is included to provide a broader context of the potential efficacy of PLK4 inhibition in various cancer models.
Experimental Protocols
Xenograft Model Establishment and Drug Administration Workflow
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic Nude or NSG mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-468 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
-
Cell Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., 5 x 10^6 cells in 100-200 µL).
-
Keep the cell suspension on ice to maintain viability.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and insert the needle of the syringe containing the cell suspension subcutaneously.
-
Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for formulation (e.g., sterile 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water, or a solution containing DMSO, PEG300, and water)
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation (Example):
-
Note: The optimal vehicle may need to be determined empirically. The following is a general guideline.
-
To prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a mouse with an injection volume of 10 mL/kg (0.2 mL for a 20g mouse):
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system, first dissolve the compound in a small amount of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and mix well.
-
Add the remaining volume of sterile water or saline and vortex or sonicate until a clear solution or a fine suspension is formed.
-
If using a suspension in CMC-Na, wet the powder with a small amount of sterile water to form a paste, then gradually add the 0.5% CMC-Na solution while vortexing to create a uniform suspension.
-
Prepare the formulation fresh daily or as determined by stability studies.
-
-
Intraperitoneal (i.p.) Administration:
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the drug formulation.
-
-
Dosing Schedule:
-
Administer the drug according to the planned schedule (e.g., once daily for 21 days).
-
Administer the vehicle alone to the control group using the same volume and schedule.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Continue to measure tumor volumes 2-3 times per week.
-
Protocol 3: Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
At the end of the study, calculate the mean tumor volume for both the treatment and control groups.
-
Calculate the TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) or snap-frozen for molecular analysis (e.g., Western blotting to confirm target engagement).
-
Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. For in vivo studies, all animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: (1E)-CFI-400437 Dihydrochloride in Murine Cancer Models
Introduction
(1E)-CFI-400437 dihydrochloride is an orally bioavailable, indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that serves as a master regulator of centriole duplication during the cell cycle.[3][4][5] Overexpression of PLK4 is common in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[3][6][7] CFI-400437 inhibits PLK4, leading to mitotic defects, cell cycle arrest, and apoptosis in cancer cells, thereby impairing tumor growth.[2][8] These notes provide detailed protocols for the in vivo administration of CFI-400437 in mice, based on preclinical studies.
Mechanism of Action
CFI-400437 selectively targets the ATP-binding pocket of PLK4, inhibiting its kinase activity.[8] This disruption of PLK4 function prevents the phosphorylation of substrates essential for centriole duplication, leading to defects in mitosis and ultimately causing cancer cell death.[8] Studies have shown that PLK4 inhibition can impair proliferation, survival, and invasion of tumor cells.[2] Furthermore, PLK4 has been implicated in activating pro-tumorigenic signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[3][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and a reported in vivo administration protocol for CFI-400437.
Table 1: In Vitro Inhibitory Activity of CFI-400437
| Target Kinase | IC50 Value | Source |
|---|---|---|
| PLK4 | 0.6 nM | [1] |
| PLK4 | 1.55 nM | [2] |
| Aurora Kinase B (AURKB) | <15 nM | [2] |
| Aurora Kinase C (AURKC) | <15 nM | [2] |
| Aurora Kinase A (AURKA) | 0.37 µM | [1] |
| KDR (VEGFR2) | 0.48 µM | [1] |
| FLT-3 | 0.18 µM |[1] |
Table 2: Preclinical In Vivo Efficacy of CFI-400437
| Parameter | Description | Source |
|---|---|---|
| Animal Model | Mouse | [1] |
| Cancer Model | MDA-MB-468 Breast Cancer Xenograft | [1] |
| Drug | This compound | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Frequency | Once daily | [1] |
| Duration | 21 days | [1] |
| Observed Effect | Antitumor activity |[1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity in a Breast Cancer Xenograft Model
This protocol describes the administration of CFI-400437 to mice bearing MDA-MB-468 human breast cancer xenografts.[1]
1. Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility testing)
-
MDA-MB-468 human breast cancer cells
-
Female immunodeficient mice (e.g., NOD/SCID or athymic Nude)
-
Sterile syringes and needles (27-gauge or similar)
-
Calipers for tumor measurement
-
Animal scale
2. Animal Handling and Acclimatization
-
House all mice in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
Provide ad libitum access to food and water.
3. Tumor Cell Implantation
-
Culture MDA-MB-468 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
4. Drug Preparation and Administration
-
Dosage Calculation : Calculate the required amount of CFI-400437 based on the mean body weight of the mice in each group and the target dose of 25 mg/kg.
-
Preparation of Dosing Solution : On each day of dosing, freshly prepare the CFI-400437 solution. Weigh the required amount of the compound and dissolve it in the appropriate vehicle. Vortex or sonicate until fully dissolved.
-
Administration : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer 25 mg/kg of the CFI-400437 solution via intraperitoneal (i.p.) injection once daily. The control group should receive an equivalent volume of the vehicle solution. Continue treatment for 21 consecutive days.[1]
5. Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
At the end of the 21-day treatment period, euthanize the mice according to institutional protocols and excise the tumors for further analysis (e.g., weighing, histology, or biomarker analysis).
Signaling Pathways
CFI-400437 exerts its anticancer effects by inhibiting the PLK4 signaling pathway, which is central to cell cycle control.
PLK4 Signaling in Cancer and Its Inhibition
PLK4 is a critical regulator of centriole duplication.[3] Its overexpression in cancer cells leads to the formation of multiple centrioles, resulting in centrosome amplification. This condition promotes chromosomal instability and aneuploidy, which are hallmarks of cancer.[3][6] Furthermore, elevated PLK4 activity can drive tumorigenesis by activating other oncogenic pathways. For instance, PLK4 has been shown to promote the epithelial-to-mesenchymal transition (EMT) through the PI3K/Akt and Wnt/β-catenin signaling pathways, enhancing cancer cell invasion and metastasis.[3][5]
By inhibiting PLK4, CFI-400437 blocks these downstream events. The inhibition of centriole duplication leads to mitotic errors and ultimately cell cycle arrest or apoptosis in cancer cells, which are highly dependent on PLK4 for their proliferation.[3][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Flow Cytometry Analysis Following (1E)-CFI-400437 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[2] Inhibition of PLK4 by CFI-400437 disrupts the normal cell cycle, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis of cell cycle status and apoptosis.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of PLK4.[1] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. By inhibiting PLK4, CFI-400437 prevents the formation of new centrioles. This leads to defects in mitotic spindle assembly, resulting in mitotic arrest and the formation of polyploid cells (cells with more than the normal number of chromosomes).[3] Prolonged mitotic arrest and genomic instability ultimately trigger programmed cell death, or apoptosis.
Data Presentation
The following tables present representative data on the effects of this compound on cell cycle distribution and apoptosis in cancer cell lines. This data is illustrative of the expected outcomes from the protocols described below.
Table 1: Representative Cell Cycle Distribution Analysis by Propidium Iodide Staining
| Treatment | Concentration (nM) | % G0/G1 | % S | % G2/M | % Polyploidy (>4N) |
| Vehicle (DMSO) | - | 55 | 25 | 20 | <1 |
| CFI-400437 | 100 | 45 | 20 | 30 | 5 |
| CFI-400437 | 500 | 30 | 15 | 25 | 30 |
Note: Data are representative and will vary depending on the cell line, treatment duration, and experimental conditions. The increase in the G2/M and polyploid populations is a characteristic effect of PLK4 inhibition.
Table 2: Representative Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| Treatment | Concentration (nM) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle (DMSO) | - | 95 | 2 | 2 | 1 |
| CFI-400437 | 100 | 80 | 10 | 8 | 2 |
| CFI-400437 | 500 | 50 | 25 | 20 | 5 |
Note: Data are representative. An increase in the percentage of early and late apoptotic cells is expected following treatment with CFI-400437.
Experimental Protocols
Detailed methodologies for the analysis of cell cycle and apoptosis by flow cytometry are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the preparation and staining of cells with propidium iodide (PI) to analyze DNA content and determine the cell cycle distribution.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Workflow:
References
Application Notes and Protocols for Immunofluorescence Staining with (1E)-CFI-400437 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[2][3] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[2][4] CFI-400437's targeted inhibition of PLK4 leads to mitotic defects, cell cycle arrest, and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[4][5] These application notes provide detailed protocols for utilizing CFI-400437 in immunofluorescence studies to investigate its effects on cellular signaling and morphology, particularly in the context of the cell cycle and centrosome biology.
Mechanism of Action
CFI-400437 functions by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby blocking its enzymatic activity.[4] This inhibition prevents the phosphorylation of downstream PLK4 substrates that are essential for centriole duplication. The consequences of PLK4 inhibition are dose-dependent. Complete inhibition of PLK4 can lead to a failure in centriole duplication and subsequent loss of centrosomes. Conversely, partial inhibition can paradoxically result in centrosome amplification due to the stabilization of PLK4 protein levels, leading to the formation of multiple procentrioles. Both outcomes can induce mitotic stress, multipolar spindle formation, and ultimately, mitotic catastrophe and cell death in cancer cells.[5]
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of this compound against PLK4 and a selection of other kinases.
| Kinase | IC50 (nM) |
| PLK4 | 0.6[1], 1.55[4] |
| Aurora A | 370[1] |
| Aurora B | 210[1] |
| KDR (VEGFR2) | 480[1] |
| FLT-3 | 180[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Centrosome Alterations Following CFI-400437 Treatment
This protocol details the immunofluorescent staining of cultured cells to visualize changes in centrosome number and morphology after treatment with CFI-400437. Centrosomes are typically visualized by staining for components such as γ-tubulin or pericentrin.
Materials:
-
This compound
-
Cell culture medium
-
Sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Inhibitor Treatment: Prepare a stock solution of CFI-400437 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to observe the paradoxical effects of PLK4 inhibition.[6] Include a vehicle-treated control (e.g., DMSO). Incubate the cells with the inhibitor for a suitable duration (e.g., 24-48 hours).
-
Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS. This step is not necessary if using methanol fixation.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-γ-tubulin) in the blocking buffer to the manufacturer's recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the coverslips twice with PBS. Briefly rinse with distilled water and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using the appropriate filter sets for the chosen fluorophores.
Visualizations
Caption: PLK4 Signaling and Inhibition by CFI-400437.
Caption: Immunofluorescence Staining Workflow with CFI-400437.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (1E)-CFI-400437 dihydrochloride in Centrosome Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E)-CFI-400437 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Dysregulation of PLK4 is linked to centrosome amplification, genomic instability, and carcinogenesis, making it a compelling target in cancer research and for studying fundamental aspects of centrosome biology.[2][4] These application notes provide detailed protocols for utilizing CFI-400437 to investigate its effects on kinase activity, cell viability, and centrosome integrity.
Mechanism of Action
CFI-400437 is an indolinone-derived compound that selectively binds to the ATP-binding pocket of PLK4, thereby inhibiting its kinase activity.[1][2] This inhibition disrupts the downstream signaling cascade essential for centriole formation, leading to a failure in centriole duplication, which can result in cell cycle arrest, senescence, or apoptosis.[5][6]
Data Presentation
Kinase Selectivity Profile of CFI-400437
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CFI-400437 against PLK4 and a panel of other kinases, demonstrating its high selectivity for PLK4.
| Kinase | IC50 (nM) | Reference |
| PLK4 | 0.6 - 1.55 | [1][7] |
| Aurora A | 37.2 - 370 | [1][7] |
| Aurora B | 13.1 - 210 | [1][7] |
| Aurora C | 4.88 | [7] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Signaling Pathway
The following diagram illustrates the central role of PLK4 in the centriole duplication pathway and the point of inhibition by CFI-400437.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of CFI-400437 against PLK4 kinase activity. A common method is the LanthaScreen® Eu Kinase Binding Assay.
Workflow Diagram:
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well microplate
-
Microplate reader capable of measuring FRET
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of CFI-400437 in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase/Antibody Solution: Prepare a 2X solution of PLK4 and Eu-anti-tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 4X solution of Kinase Tracer 236 in Kinase Buffer A.
-
Assay Plate Setup:
-
Add 4 µL of each CFI-400437 dilution to triplicate wells of a 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the FRET signal on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each CFI-400437 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the effect of CFI-400437 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CFI-400437 in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence for Centrosome Analysis
This protocol allows for the visualization and quantification of centrosomes in cells treated with CFI-400437.
Workflow Diagram:
Materials:
-
Cells grown on glass coverslips
-
This compound
-
DMSO
-
Cold methanol (-20°C)
-
PBS (Phosphate-Buffered Saline)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., rabbit anti-γ-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with various concentrations of CFI-400437 (e.g., 10-500 nM) or DMSO for a specified time (e.g., 24-48 hours).
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, and block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation:
-
Incubate with the primary antibody (e.g., anti-γ-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting: Wash three times with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of centrosomes (visualized as γ-tubulin dots) per cell.
-
Expected Outcome: Treatment with CFI-400437 is expected to lead to a decrease in the number of cells with duplicated centrosomes, resulting in a higher proportion of cells with a single centrosome or acentrosomal cells, particularly after multiple cell cycles.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of CFI-400437 on cell cycle progression.
Materials:
-
Cells treated with CFI-400437
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Expected Outcome: Inhibition of PLK4 by CFI-400437 can lead to cell cycle arrest, often observed as an accumulation of cells in the G1 phase and a decrease in the S and G2/M populations.[6] At higher concentrations, polyploidy may be observed.[5][6]
-
Troubleshooting
-
Low Cell Viability: Optimize cell seeding density and CFI-400437 concentration. Ensure the health of the cell culture.
-
High Background in Immunofluorescence: Ensure adequate blocking and washing steps. Titrate primary and secondary antibodies.
-
Variable Kinase Assay Results: Ensure proper mixing of reagents and consistent incubation times. Use fresh ATP and kinase.
-
Poor Cell Cycle Histogram Resolution: Ensure a single-cell suspension before fixation to avoid clumps. Optimize the concentration of PI and RNase A.
By following these detailed protocols, researchers can effectively utilize this compound as a powerful tool to dissect the intricate mechanisms of centrosome biology and explore its therapeutic potential.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: (1E)-CFI-400437 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with (1E)-CFI-400437 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial serine/threonine kinase that plays a key role in centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[4] By inhibiting PLK4, CFI-400437 disrupts the normal cell cycle, which can lead to mitotic defects and apoptosis (cell death) in cancer cells, where PLK4 is often overexpressed.[5]
Q2: Why does this compound have solubility issues?
Like many kinase inhibitors, this compound possesses a molecular structure that can contribute to poor aqueous solubility. These molecules are often hydrophobic and rigid, which makes them challenging to dissolve in aqueous buffers commonly used in biological assays.
Q3: What are the reported solubility values for this compound in common solvents?
Quantitative data for the solubility of this compound is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility |
| DMSO | ≥ 25 mg/mL |
| Water | ~2 mg/mL |
| Ethanol | Insoluble |
| PEG400:Water (30:70) | Forms a suspension for in vivo use |
Data sourced from publicly available information.[3][6]
Troubleshooting Guide for Solubility Issues
This guide addresses common problems encountered when working with this compound and provides systematic solutions.
Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The kinetic solubility of the compound in the aqueous buffer has been exceeded. This is a common issue when the percentage of the organic solvent (like DMSO) is significantly lowered upon dilution.
-
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the inhibitor in your experiment.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20, to the aqueous buffer can help keep the compound in solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions of the DMSO stock into the aqueous buffer. This can help to pinpoint the solubility limit.
-
Problem 2: The solution becomes cloudy over time during the experiment.
-
Possible Cause: The compound is slowly precipitating out of the solution. This can be triggered by changes in temperature or interactions with other components in the assay medium.
-
Solutions:
-
Maintain Constant Temperature: Ensure a stable temperature is maintained throughout the duration of the experiment.
-
Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time to minimize the chance of precipitation.
-
Re-evaluate Buffer Composition: Examine the components of your assay buffer for any potential interactions that might be promoting precipitation.
-
Problem 3: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Poor solubility is leading to an inaccurate and inconsistent effective concentration of the inhibitor in the cell culture medium.
-
Solutions:
-
Visual Inspection: Before and after the experiment, carefully inspect the assay plates under a microscope for any signs of precipitation.
-
Solubility Test in Media: Perform a specific solubility test of this compound in your particular cell culture medium to determine its solubility limit under your experimental conditions.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
improving (1E)-CFI-400437 dihydrochloride stability in solution
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this potent PLK4 inhibitor in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO (up to 25 mg/mL) and water (up to 2 mg/mL).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of DMSO in your experimental medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: How should I store the stock solution to ensure its stability?
A2: Stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. Under these conditions, the stock solution is expected to be stable for at least one to six months.[1]
Q3: My compound is precipitating in the cell culture medium. What could be the cause and how can I resolve it?
A3: Precipitation in aqueous media can be due to the low aqueous solubility of the compound, especially when diluting a concentrated DMSO stock. To address this, try the following:
-
Pre-warm the media: Before adding the compound, warm the cell culture media to 37°C.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Lower the final concentration: If precipitation persists, consider lowering the final working concentration of the compound in your experiment.
Q4: I am observing a decrease in the compound's activity over the course of my multi-day experiment. What could be the reason?
A4: A decline in activity over time may indicate instability of this compound in the cell culture medium at 37°C. The compound may be susceptible to hydrolysis or enzymatic degradation. It is recommended to perform a stability study in your specific cell culture medium to determine its degradation rate. For long-term experiments, consider replenishing the medium with freshly diluted compound every 24-48 hours.
Q5: Are there any known off-target effects of (1E)-CFI-400437?
A5: While (1E)-CFI-400437 is a highly selective inhibitor of PLK4, it has been shown to inhibit Aurora A and Aurora B kinases at higher concentrations.[2] It is crucial to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments to validate that the observed phenotype is due to PLK4 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and serum batches. | |
| High background signal in assays | Non-specific binding of the compound. | Use low-protein-binding plates and tips. Include appropriate vehicle controls. |
| Intrinsic fluorescence of the compound. | Check for compound interference with the assay readout (e.g., fluorescence-based assays) by running controls with the compound alone. | |
| Unexpected cellular toxicity | High concentration of DMSO in the final medium. | Ensure the final DMSO concentration is below 0.5%. Run a vehicle control with the same DMSO concentration. |
| Off-target effects of the compound at high concentrations. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. | |
| Degradation products may be toxic. | Assess the stability of the compound under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of powder. The molecular weight of this compound is 565.50 g/mol .[3]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. For a 10 µM working solution, dilute the 10 mM stock 1:1000 in the pre-warmed medium. It is recommended to do this in a stepwise manner (e.g., 1:10 followed by 1:100) to ensure proper mixing and avoid precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
Objective: To quantify the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
24-well sterile tissue culture plates
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a 10 µM working solution of this compound in the cell culture medium as described in Protocol 1.
-
Add 1 mL of this working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Collection:
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately process the samples or store them at -80°C until analysis.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to elute the compound (e.g., start with 95% A and 5% B, ramping to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around the absorbance maximum).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Quantitative Data Summary
The following tables present illustrative data on the solubility and stability of this compound. Note: The stability data is hypothetical and intended to serve as an example. Researchers should perform their own stability studies using their specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | ~25 mg/mL (~44.2 mM) | [1] |
| Water | ~2 mg/mL | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Illustrative Stability of 10 µM this compound in Cell Culture Medium at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 2 | 95.2 | 96.1 |
| 4 | 90.5 | 92.3 |
| 8 | 82.1 | 85.7 |
| 24 | 58.3 | 65.4 |
| 48 | 34.6 | 42.8 |
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Experimental Workflow for Stability Assessment
Caption: Overview of the experimental workflow for stability assessment.
Troubleshooting Logic for Compound Precipitation
Caption: A logical guide for troubleshooting compound precipitation issues.
References
Technical Support Center: (1E)-CFI-400437 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of (1E)-CFI-400437 dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the accurate interpretation of your experimental results.
Troubleshooting Guide
Encountering unexpected results in your experiments with CFI-400437? This guide addresses common issues that may arise due to the compound's off-target activities.
| Observed Issue | Potential Cause (Off-Target Related) | Suggested Action |
| Greater-than-expected cytotoxicity or anti-proliferative effects at concentrations intended to be specific for PLK4. | The potent anti-cancer effects of CFI-400437 may be a consequence of its inhibitory activity against Aurora kinases (AURKs).[1][2] At concentrations below 15 nM, CFI-400437 can inhibit both AURKB and AURKC.[3] | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Use a more selective PLK4 inhibitor , such as centrinone or centrinone B, as a control to distinguish between PLK4-specific and off-target effects.[1] 3. Assess markers of Aurora kinase inhibition , such as defects in chromosome alignment and segregation, or failure of cytokinesis, leading to polyploidy. |
| Induction of polyploidy at concentrations close to the PLK4 IC50. | While PLK4 inhibition can lead to polyploidy, potent inhibition of Aurora B kinase is also a well-known inducer of this phenotype. CFI-400437 is known to inhibit Aurora B.[3] | 1. Analyze cell cycle distribution using flow cytometry with propidium iodide staining to quantify the polyploid population. 2. Compare the phenotype with that induced by a selective Aurora B inhibitor (e.g., hesperadin or ZM447439) in your experimental system. |
| Variability in experimental results between different cell lines. | Cell lines may have varying expression levels of off-target kinases (e.g., Aurora kinases, KDR, FLT-3), leading to differential sensitivity to CFI-400437. | 1. Characterize the expression levels of PLK4 and key off-target kinases in your cell lines of interest via Western blot or qPCR. 2. Correlate the expression levels with the observed cellular response to CFI-400437. |
| Unexpected effects on angiogenesis or vascular development in in vivo models. | CFI-400437 inhibits KDR (VEGFR2) and FLT-3, which are key regulators of angiogenesis and hematopoiesis.[3] | 1. Monitor for changes in vascularization in your in vivo models. 2. Consider using an alternative PLK4 inhibitor with a different kinase selectivity profile if angiogenesis-related off-target effects are a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of this compound?
A1: this compound is a highly potent inhibitor of Polo-like kinase 4 (PLK4). However, it also demonstrates inhibitory activity against other kinases, most notably Aurora A, Aurora B, KDR (VEGFR2), and FLT-3, albeit at higher concentrations.[3] It has been shown to inhibit both AURKB and AURKC at concentrations below 15 nM.[3]
Q2: How do the off-target activities of CFI-400437 contribute to its overall anti-cancer effect?
A2: The inhibition of Aurora kinases A and B by CFI-400437 is thought to contribute to its phenotypic anti-cancer impact.[1][2] Aurora kinases are crucial for proper mitotic progression, and their inhibition can lead to mitotic arrest, polyploidy, and ultimately, apoptosis. Therefore, the observed anti-proliferative effects of CFI-400437 may be a combination of both on-target PLK4 inhibition and off-target Aurora kinase inhibition.
Q3: At what concentration can I expect to see off-target effects of CFI-400437?
A3: While CFI-400437 inhibits PLK4 with an IC50 of approximately 0.6 nM, its off-target activities appear at higher concentrations. Inhibition of Aurora A, Aurora B, KDR, and FLT-3 occurs in the micromolar range (0.18 - 0.48 µM).[3] However, inhibition of AURKB and AURKC has been observed at concentrations below 15 nM.[3] It is crucial to perform a careful dose-response analysis in your specific experimental system.
Q4: How can I be sure that the phenotype I am observing is due to PLK4 inhibition and not an off-target effect?
A4: To confirm that your observed phenotype is due to on-target PLK4 inhibition, consider the following control experiments:
-
Use a structurally different, highly selective PLK4 inhibitor , such as centrinone or centrinone B, to see if it recapitulates the same phenotype.[1]
-
Employ genetic approaches , such as siRNA or shRNA-mediated knockdown of PLK4, to validate that the pharmacological inhibition phenocopies the genetic perturbation.
-
Perform rescue experiments by overexpressing a drug-resistant mutant of PLK4.
Q5: Are there any known safety or toxicity concerns related to the off-target effects of CFI-400437?
A5: While specific safety data for CFI-400437 is not detailed in the provided search results, a related PLK4 inhibitor, CFI-400945, has undergone clinical trials. In these trials, neutropenia (a decrease in a type of white blood cell) was a common treatment-related adverse event at higher doses. This could potentially be linked to off-target effects on hematopoietic kinases like FLT-3.
Data Presentation
Kinase Inhibition Profile of CFI-400437
The following table summarizes the inhibitory concentrations (IC50) of CFI-400437 against its primary target, PLK4, and key off-target kinases.
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [3] |
| Aurora A | 370 | [3] |
| Aurora B | 210 | [3] |
| KDR (VEGFR2) | 480 | [3] |
| FLT-3 | 180 | [3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
In Vitro Kinase Profiling (SelectScreen™ Method Principle)
This protocol outlines the general principle of the Thermo Fisher Scientific SelectScreen™ Kinase Profiling Service, which can be used to determine the off-target effects of CFI-400437.
Principle: The service utilizes various assay formats (e.g., LanthaScreen™ Eu Kinase Binding Assay, Z'-LYTE®) to measure the inhibitory activity of a compound against a large panel of purified kinases. In a competitive binding assay, a fluorescently labeled tracer binds to the kinase's ATP site. An inhibitor will compete with the tracer for this binding site, leading to a decrease in the fluorescence resonance energy transfer (FRET) signal. The IC50 value is then calculated from the dose-response curve.
General Workflow:
-
Compound Preparation: CFI-400437 dihydrochloride is serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: The kinase, a fluorescent tracer, and a europium-labeled antibody are added to the wells of a microplate.
-
Inhibitor Addition: The serially diluted CFI-400437 is added to the assay plate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The FRET signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to proliferate and form a colony, a measure of cell viability and reproductive integrity.
Materials:
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CFI-400437 dihydrochloride
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest and count your cells. Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of CFI-400437. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation: Gently wash the wells with PBS. Add 1 ml of methanol to each well and incubate for 15 minutes to fix the colonies.
-
Staining: Remove the methanol and add 1 ml of Crystal Violet solution to each well. Incubate for 10-30 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Drying and Counting: Allow the plates to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
Senescence-Associated β-Galactosidase Assay
This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a known biomarker for senescent cells.
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (contains Fixative Solution, Staining Solution, and X-Gal)
-
PBS
Procedure:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with CFI-400437 for the desired duration.
-
Fixation: Wash the cells with PBS and then add the Fixative Solution. Incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare the Staining Solution by adding X-Gal. Add the complete Staining Solution to each well.
-
Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO2).
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the percentage of blue-stained cells in at least three different fields of view for each condition.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M) and to identify polyploid populations.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in a small amount of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or >G2/M (polyploid) populations.
Visualizations
References
determining optimal dosage of (1E)-CFI-400437 dihydrochloride
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal dosage and effectively using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a crucial regulator of centriole duplication during the cell cycle. By inhibiting PLK4, CFI-400437 disrupts normal cell division processes, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the known off-target effects of CFI-400437?
A2: While highly selective for PLK4, CFI-400437 has been shown to inhibit other kinases at higher concentrations, most notably Aurora A and Aurora B kinases.[3] It is crucial to consider these potential off-target effects when interpreting experimental results, especially at higher dosage ranges.
Q3: How should I prepare and store CFI-400437 stock solutions?
A3: For in vitro experiments, CFI-400437 dihydrochloride can be dissolved in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark environment.[4] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound stability.[5][6]
Q4: What is a typical in vivo dosage for CFI-400437?
A4: A previously reported in vivo dosage for CFI-400437 is 25 mg/kg, administered intraperitoneally (i.p.) once daily for 21 days in a breast cancer mouse xenograft model.[3] However, the optimal dosage and administration route may vary depending on the animal model and tumor type. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Determining the optimal concentration for cell-based assays.
Solution:
-
Perform a dose-response curve: To determine the half-maximal inhibitory concentration (IC50) for your specific cell line, it is essential to perform a cell viability assay (e.g., MTT or MTS) with a wide range of CFI-400437 concentrations.
-
Select appropriate concentrations for mechanistic studies: Based on the IC50 value, select a range of concentrations for further experiments. Typically, concentrations around the IC50 value are used to study the specific effects of the compound, while higher concentrations might be used to investigate potential off-target or cytotoxic effects.
Issue 2: Observing unexpected or inconsistent results in cell viability assays.
Solution:
-
Solubility: Ensure that CFI-400437 is fully dissolved in DMSO before diluting it in cell culture media. Precipitation of the compound can lead to inaccurate concentrations and inconsistent results.
-
Cell Seeding Density: Optimize cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: The optimal incubation time with the compound may vary between cell lines. A time-course experiment can help determine the ideal duration of treatment.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent on cell viability.
In Vivo Experimentation
Issue 3: Poor compound solubility or vehicle-related toxicity in animal models.
Solution:
-
Formulation: For in vivo administration, CFI-400437 may require a specific formulation to improve solubility and bioavailability. While a specific formulation for the 25 mg/kg dosage is not detailed in the provided results, common vehicles for similar compounds include solutions containing Tween 80, PEG400, and saline. It is crucial to test the tolerability of the chosen vehicle in a small cohort of animals before initiating the main study.
-
Route of Administration: The route of administration can significantly impact the compound's efficacy and toxicity. While intraperitoneal injection has been reported, other routes like oral gavage may be considered, but would require formulation optimization.
Issue 4: Lack of tumor growth inhibition at the expected dosage.
Solution:
-
Pharmacokinetics: The bioavailability and half-life of the compound in your specific animal model may differ from published data. A pharmacokinetic study can provide valuable information on the compound's concentration in plasma and tumor tissue over time.
-
Tumor Model Sensitivity: Not all tumor models will be sensitive to PLK4 inhibition. It is advisable to have in vitro data on the sensitivity of your chosen cell line before initiating in vivo studies.
-
Dosing Schedule: The dosing frequency and duration may need to be optimized. A more frequent dosing schedule or a longer treatment period might be necessary to achieve significant tumor growth inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (PLK4) | 0.6 nM | - | [3] |
| 1.55 nM | - | [1] | |
| IC50 (Aurora A) | 0.37 µM | - | [3] |
| IC50 (Aurora B) | 0.21 µM | - | [3] |
| IC50 (KDR) | 0.48 µM | - | [3] |
| IC50 (FLT-3) | 0.18 µM | - | [3] |
| Growth Inhibition | Potent | MCF-7, MDA-MB-468, MDA-MB-231 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| MDA-MB-468 Breast Cancer Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Once daily for 21 days | Antitumor activity | [3] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting
-
Cell Lysis: Treat cells with CFI-400437 at the desired concentrations and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-PLK4, total PLK4, or downstream targets) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: PLK4 signaling pathway and the effects of CFI-400437 inhibition.
Caption: Experimental workflow for determining optimal dosage of CFI-400437.
Caption: Troubleshooting logical relationships for CFI-400437 experiments.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of (1E)-CFI-400437 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information to effectively use (1E)-CFI-400437 dihydrochloride while minimizing its cytotoxic effects. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (1E)-CFI-400437?
A1: (1E)-CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2] Inhibition of PLK4 disrupts normal centriole replication, leading to an excess of centrosomes. This causes mitotic defects, such as the formation of multipolar spindles and chromosomal instability, which can trigger cell cycle arrest and, ultimately, apoptotic cell death.[3][4]
Q2: What are the known off-target effects of CFI-400437 that might contribute to cytotoxicity?
A2: While highly selective for PLK4, at higher concentrations, CFI-400437 can inhibit other kinases. Notably, it shows inhibitory activity against Aurora kinases (AURKA and AURKB) and receptor tyrosine kinases like KDR and FLT-3, though at concentrations that are orders of magnitude higher than its IC50 for PLK4.[1][2] Unintended inhibition of these kinases can contribute to overall cytotoxicity.[1]
Q3: Why do I observe different levels of cytotoxicity across different cell lines?
A3: The cytotoxic response to CFI-400437 can vary significantly depending on the genetic background of the cell line, its proliferation rate, and the status of key cell cycle and apoptosis regulators like p53.[3] Cancer cells with existing chromosomal instability may be more sensitive to the effects of PLK4 inhibition.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: The effective concentration for CFI-400437 is typically in the low nanomolar range.[2] IC50 values for cell growth inhibition often fall between 10-50 nM depending on the cell line and assay duration.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered when working with CFI-400437.
Issue 1: Excessive cytotoxicity is observed at concentrations intended for on-target PLK4 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that induces the desired phenotype (e.g., centrosome amplification) without causing excessive cell death.[6] 2. Reduce Treatment Duration: Shorten the exposure time to the compound to minimize cumulative toxic effects. 3. Use a More Selective Inhibitor: As a control, compare results with a highly selective PLK4 inhibitor like Centrinone B to distinguish on-target from off-target effects.[1] | Identification of a therapeutic window where on-target effects are maximized and cytotoxicity is minimized. |
| Compound Solubility/Stability | 1. Verify Solubility: Ensure the dihydrochloride salt is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for precipitates. 2. Prepare Fresh Dilutions: Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen stock for each experiment. 3. Include Vehicle Control: Always include a DMSO-only control at the same final concentration used for the compound to rule out solvent-induced toxicity.[6][7] | Consistent and reproducible results, ensuring that observed cytotoxicity is due to the compound and not experimental artifacts. |
| High Cell Line Sensitivity | 1. Titrate Seeding Density: Optimize the initial number of cells plated. Sparsely seeded cells can sometimes be more sensitive to cytotoxic agents.[7] 2. Assess Cell Cycle Status: Synchronize cells before treatment to ensure a uniform population, as sensitivity can be cell cycle-dependent. | Reduced variability and a more accurate assessment of the compound's potency. |
Issue 2: Inconsistent or irreproducible results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture Practices | 1. Standardize Passage Number: Use cells within a consistent, low passage number range to avoid phenotypic drift. 2. Regular Mycoplasma Testing: Ensure cultures are free from mycoplasma contamination, which can alter cellular responses to drugs. | Improved reproducibility of experimental data. |
| Activation of Compensatory Pathways | 1. Probe for Pathway Activation: Use Western blotting to check for the activation of compensatory signaling pathways that may counteract the inhibitor's effect.[6] 2. Consider Combination Therapy: If a compensatory pathway is identified, consider co-treatment with an inhibitor for that pathway.[3] | A clearer understanding of the cellular response and potentially more potent and consistent outcomes. |
Issue 3: In vivo toxicity, such as significant body weight loss, is observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dosing Regimen | 1. Determine Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to find the highest dose that does not cause unacceptable toxicity. 2. Modify Dosing Schedule: Explore alternative schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which can help manage toxicity while maintaining efficacy.[8] 3. Monitor Animal Health: Closely monitor body weight, food/water intake, and general animal welfare throughout the study. Adjust dosage as needed.[9] | An effective in vivo dosing strategy that balances anti-tumor activity with animal welfare. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of (1E)-CFI-400437
This table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 against its primary target PLK4 and key off-target kinases. Note the high selectivity for PLK4.
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 - 1.55 | [1][2] |
| Aurora A | 370 | [2] |
| Aurora B | 210 | [2] |
| KDR (VEGFR2) | 480 | [2] |
| FLT-3 | 180 | [2] |
Table 2: Example In Vitro Growth Inhibition by CFI-400437 in Cancer Cell Lines
This table provides representative IC50 values for the anti-proliferative activity of CFI-400437 in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 24 | [5] |
| A549 | Non-Small Cell Lung Cancer | 23 | [5] |
| MDA-MB-468 | Breast Cancer | Data not specified, but potent inhibition observed | [2] |
| MCF-7 | Breast Cancer | Data not specified, but potent inhibition observed | [2] |
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: On-target mechanism of CFI-400437 leading to apoptosis.
Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (Resazurin-Based)
-
Objective: To determine the IC50 value of CFI-400437 in a specific cell line.
-
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Compound Dilution: Prepare a serial dilution of CFI-400437 in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (or vehicle).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is apparent.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for Cleaved Caspase-3
-
Objective: To confirm that cytotoxicity is mediated by apoptosis.
-
Materials:
-
Cells treated with CFI-400437 at 1x and 5x the IC50 concentration.
-
Vehicle-treated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-cleaved Caspase-3, anti-total Caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the cleaved Caspase-3 signal to the loading control (β-actin). An increase in the cleaved Caspase-3 band in treated samples confirms apoptosis induction.[6]
-
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1E)-CFI-400437 Dihydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (1E)-CFI-400437 dihydrochloride in their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and application of this compound.
Compound Handling and Storage
-
Question: How should I prepare a stock solution of this compound?
-
Answer: It is recommended to prepare a stock solution in 100% DMSO at a concentration of up to 25 mg/mL.[1] For aqueous solutions, the solubility is lower, around 2 mg/mL in water.[1] When preparing the stock solution, ensure you are using fresh, anhydrous DMSO as the compound is moisture-sensitive, and absorbed moisture can reduce its solubility.[1]
-
-
Question: What are the recommended storage conditions for the solid compound and stock solutions?
-
Answer: The solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]
-
-
Question: I am observing precipitation when I dilute my DMSO stock solution into cell culture media. What could be the cause and how can I resolve it?
-
Answer: This is a common issue with hydrophobic compounds like CFI-400437 and is often due to "solvent shock," where the compound crashes out of solution when rapidly transferred from a high-concentration organic solvent to an aqueous medium.[3][4][5]
-
Troubleshooting Steps:
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[3]
-
Step-wise dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of pre-warmed media.
-
Gentle mixing: Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution. Avoid vigorous vortexing.[3]
-
Lower final DMSO concentration: Keep the final DMSO concentration in your culture media below 0.5% (v/v), as higher concentrations can be toxic to cells.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Check for media interactions: Components in the serum or media can sometimes interact with the compound, leading to precipitation over time.[3][5] If you observe delayed precipitation, consider reducing the incubation time or using serum-free media for the treatment period if your experimental design allows.
-
-
-
Experimental Design and Interpretation
-
Question: I am not observing the expected cytotoxic or anti-proliferative effects of CFI-400437 in my cancer cell line. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Compound inactivity: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Cell line sensitivity: Not all cell lines are equally sensitive to PLK4 inhibition. It is advisable to test a range of concentrations to determine the IC50 value for your specific cell line.
-
Precipitation: As mentioned above, the compound may be precipitating out of the media, leading to a lower effective concentration. Visually inspect your culture plates for any signs of precipitation.
-
Experimental duration: The anti-proliferative effects of CFI-400437 may take several cell cycles to become apparent. Consider extending the treatment duration.
-
-
-
Question: I am observing a G2/M cell cycle arrest in my experiments. Is this an expected outcome of PLK4 inhibition by CFI-400437?
-
Answer: While PLK4 is primarily involved in centriole duplication during the S phase, its inhibition can lead to mitotic defects and subsequent cell cycle arrest.[2][7] A G2/M arrest is a plausible outcome.[8][9][10][11][12] However, it is important to consider the potential for off-target effects, especially at higher concentrations. CFI-400437 can inhibit Aurora Kinase A and B, which are key regulators of mitosis, and their inhibition is known to cause a G2/M arrest and endoreduplication.[1][13][14][15]
-
-
Question: How can I differentiate between the on-target effects of PLK4 inhibition and the off-target effects on Aurora kinases?
-
Answer: This can be challenging, but here are a few strategies:
-
Dose-response studies: PLK4 is inhibited by CFI-400437 at a much lower concentration (IC50 = 0.6 nM) than Aurora kinases (IC50 > 200 nM).[1][13] By using the lowest effective concentration that inhibits PLK4, you can minimize off-target effects.
-
Phenotypic analysis: Inhibition of PLK4 is expected to lead to defects in centriole duplication. In contrast, Aurora B inhibition is characterized by defects in chromosome segregation and cytokinesis.[15] Microscopic analysis of cellular morphology can provide clues.
-
Western blotting: Analyze the phosphorylation status of known downstream targets of both PLK4 and Aurora kinases to assess which pathway is being predominantly inhibited at a given concentration.
-
Use of more selective inhibitors: Comparing the phenotype induced by CFI-400437 with that of a highly selective Aurora kinase inhibitor can help dissect the respective contributions of each target.[16]
-
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of PLK4 and Downstream Targets
-
Objective: To assess the effect of this compound on the expression and phosphorylation of PLK4 and its downstream signaling proteins.
-
Methodology:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PLK4, phospho-PLK4, and downstream targets overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of the inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PLK4 | 0.6 |
| Aurora A | 370 |
| Aurora B | 210 |
| KDR | 480 |
| FLT-3 | 180 |
Data compiled from MedChemExpress.[1][13]
Table 2: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Data not specified, but potent inhibition reported[13] |
| MDA-MB-468 | Breast Cancer | Data not specified, but potent inhibition reported[13][17] |
| MDA-MB-231 | Breast Cancer | Data not specified, but potent inhibition reported[13][17] |
| MON | Embryonal Brain Tumor | Cytostatic effect observed[18][19] |
| BT-12 | Embryonal Brain Tumor | Cytostatic effect observed[18][19] |
| BT-16 | Embryonal Brain Tumor | Cytostatic effect observed[18][19] |
| DAOY | Medulloblastoma | Cytostatic effect observed[18][19] |
| D283 | Medulloblastoma | Cytostatic effect observed[18][19] |
Visualizations
PLK4 Signaling Pathway and Inhibition
Caption: PLK4 signaling pathway and the inhibitory action of CFI-400437.
Experimental Workflow for Troubleshooting CFI-400437 Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin G1 is involved in G2/M arrest in response to DNA damage and in growth control after damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. G1 versus G2 cell cycle arrest after adriamycin-induced damage in mouse Swiss3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (1E)-CFI-400437 Dihydrochloride
Welcome to the technical support center for (1E)-CFI-400437 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indolinone-derived, ATP-competitive kinase inhibitor. Its primary target is Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication during the cell cycle.[1][2][3] By potently inhibiting PLK4, CFI-400437 disrupts normal cell division, making it a subject of interest in cancer research.
Q2: What are the known off-target effects of CFI-400437?
A2: A critical consideration when using CFI-400437 is its inhibitory activity against other kinases, particularly Aurora kinases. It has been shown to inhibit Aurora A and Aurora B at concentrations that are higher than its IC50 for PLK4, but still within a range that can be pharmacologically relevant.[1][2] This can lead to phenotypes that are a result of combined PLK4 and Aurora kinase inhibition.
Q3: What are the expected cellular effects of CFI-400437 treatment?
A3: Due to its role in cell cycle regulation, inhibition of PLK4 by CFI-400437 can lead to several distinct cellular phenotypes, including:
-
Inhibition of cell proliferation: CFI-400437 is a potent inhibitor of growth in various cancer cell lines.[1]
-
Apoptosis: Treatment with CFI-400437 can induce programmed cell death.
-
Cell cycle arrest: Cells may arrest in the G2/M phase of the cell cycle.
-
Polyploidy: Disruption of normal mitosis can lead to cells with more than the normal number of chromosome sets.[4]
Q4: What are the solubility and storage recommendations for CFI-400437 dihydrochloride?
A4: For optimal results, it is crucial to ensure the proper handling and storage of CFI-400437 dihydrochloride.
-
Solubility: The dihydrochloride salt has some aqueous solubility but is more readily dissolved in organic solvents like DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles of stock solutions.
II. Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your experiments with CFI-400437.
Issue 1: Inconsistent or weaker-than-expected inhibition of cell viability.
-
Question: I am not observing the expected decrease in cell viability in my experiments. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your cell culture medium. Visually inspect for any precipitate.
-
Compound Stability: The stability of CFI-400437 in cell culture media over long incubation periods may vary. Consider refreshing the media with a new compound for long-term experiments.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to PLK4 inhibition. It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Assay Interference: Some cell viability assays, particularly those based on metabolic activity (e.g., MTT, XTT), can be affected by the chemical properties of the compound. Consider using an alternative assay, such as a direct cell counting method or an ATP-based assay.
-
Issue 2: Observing phenotypes that are inconsistent with sole PLK4 inhibition.
-
Question: My results, such as a high degree of polyploidy, seem more pronounced than what is typically reported for PLK4 inhibition alone. Why might this be?
-
Answer:
-
Off-Target Aurora Kinase Inhibition: At higher concentrations, CFI-400437 can inhibit Aurora kinases, which are also key regulators of mitosis. Inhibition of Aurora B, in particular, is known to cause cytokinesis failure and lead to polyploidy.[5]
-
Dose-Response: The observed phenotype can be highly dependent on the concentration of CFI-400437 used. Lower concentrations may be more selective for PLK4, while higher concentrations will likely inhibit both PLK4 and Aurora kinases.
-
Experimental Controls: To dissect the on-target versus off-target effects, consider using a more selective PLK4 inhibitor (if available) as a control, or using siRNA to specifically knock down PLK4 and compare the resulting phenotype.
-
Issue 3: Difficulty in interpreting dose-response curves.
-
Question: My dose-response curve for CFI-400437 is not a classic sigmoidal shape. What could this indicate?
-
Answer:
-
Biphasic Response: A non-monotonic dose-response curve could be indicative of complex biological responses, including off-target effects that may counteract the primary inhibitory effect at certain concentrations.
-
Incomplete Inhibition: If the curve plateaus at a level of partial inhibition, it could be due to factors such as compound solubility limits at higher concentrations or the presence of a resistant subpopulation of cells.
-
Assay Artifacts: Ensure that the observed curve shape is not an artifact of the assay itself. Run appropriate controls, including vehicle-only and positive controls.
-
III. Data Presentation
Table 1: Kinase Inhibitory Activity of (1E)-CFI-400437
| Kinase Target | IC50 (nM) | Reference |
| PLK4 | 0.6 | [1][3] |
| PLK4 | 1.55 | [2] |
| Aurora A | 370 | [1] |
| Aurora B | 210 | [1] |
| Aurora B | <15 | [2] |
| Aurora C | <15 | [2] |
| KDR | 480 | [1] |
| FLT-3 | 180 | [1] |
Table 2: Cellular IC50 Values of (1E)-CFI-400437 in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MON | MTT | Not specified | [6] |
| MON | PrestoBlue | Not specified | [6] |
| BT-12 | MTT | Not specified | [6] |
| BT-12 | PrestoBlue | Not specified | [6] |
| BT-16 | MTT | Not specified | [6] |
| BT-16 | PrestoBlue | Not specified | [6] |
| DAOY | MTT | Not specified | [6] |
| DAOY | PrestoBlue | Not specified | [6] |
| D283 | MTT | Not specified | [6] |
| D283 | PrestoBlue | Not specified | [6] |
Note: Specific IC50 values for cell lines were not detailed in the provided search results, but CFI-400437 is reported to be a potent inhibitor of MCF-7, MDA-MB-468, and MDA-MB-231 cell growth.[1]
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of CFI-400437. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with CFI-400437 at the desired concentrations for the specified time.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with CFI-400437. Include positive and negative controls for apoptosis.
-
Cell Harvest: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
V. Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFI-400437 [cogershop.com]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (1E)-CFI-400437 dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of (1E)-CFI-400437 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for months to years or at 0-4°C for short-term storage (days to weeks).[1] It is crucial to keep the compound in a dry, dark environment to prevent degradation.[1]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared by dissolving the compound in a suitable solvent like DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3] The containers should be sealed tightly to protect from moisture and light.[2]
Q3: My this compound solution has changed color. What should I do?
A change in color of your stock or working solution often indicates chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent.[4] It is strongly advised to discard the solution and prepare a fresh one to ensure the integrity of your experiments.
Q4: I am observing precipitation in my stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[4] To address this, you can try the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it has completely redissolved before use.[4]
-
Concentration: Consider storing solutions at a slightly lower concentration to reduce the likelihood of precipitation.[4]
-
Solvent Choice: Ensure you are using a high-quality, anhydrous solvent. DMSO, a common solvent, is hygroscopic and can absorb moisture, which may affect solubility and stability.[5][6]
Q5: Can the type of storage container affect the stability of my compound?
Yes, the material of the storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound might adhere to the container walls. For long-term storage, it is recommended to use amber glass vials or inert polypropylene tubes.[4]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected activity in experiments.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution from solid compound. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3][4] Protect solutions from light and air exposure.[4] |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Use calibrated pipettes for accurate measurements. |
| Precipitation in Media | Visually inspect the final solution for any precipitate after diluting the stock solution into your aqueous assay buffer. If precipitation occurs, try lowering the final concentration or using a co-solvent.[5][7] |
| Cell Permeability Issues | The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[7] Consider this when comparing biochemical and cell-based assay results. |
| High ATP Concentration in Cells | For ATP-competitive inhibitors like CFI-400437, the high intracellular ATP concentration can lead to a higher IC50 value in cellular assays compared to biochemical assays.[7] |
Issue 2: Solubility problems when preparing aqueous solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound has limited solubility in water.[2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects.[7] |
| pH of the Buffer | The solubility of ionizable compounds can be pH-dependent.[4][5] You may need to adjust the pH of your aqueous buffer to improve solubility. |
| Precipitation upon Dilution | When diluting from a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilutions in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2][7]
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Assessment of Compound Stability by HPLC
Objective: To assess the stability of this compound in a specific solvent or buffer over time.
Materials:
-
Prepared stock solution of this compound
-
Solvent or buffer of interest
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or environmental chamber
Procedure:
-
Dilute the stock solution of this compound to a final working concentration in the solvent or buffer to be tested.
-
Immediately analyze an initial sample (Time 0) by HPLC to determine the initial peak area, which corresponds to 100% integrity.
-
Store the remaining solution under the desired storage conditions (e.g., specific temperature, light exposure).[8]
-
At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the Time 0 sample.
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.[8]
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Simplified PLK4 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
avoiding precipitation of (1E)-CFI-400437 dihydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of (1E)-CFI-400437 dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. Why is this happening?
A1: This is a common issue for several reasons. Firstly, this compound is a hydrophobic molecule with limited aqueous solubility. While it dissolves readily in DMSO, the drastic change in solvent properties upon dilution into your aqueous cell culture medium can cause it to "crash out" of solution. Secondly, cell culture media, such as DMEM, are rich in chloride ions. This can lead to the "common ion effect," which decreases the solubility of hydrochloride salts like this compound.[1][2]
Q2: What is the "common ion effect" and how does it affect my experiment?
A2: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[1] In this case, this compound is a salt containing chloride ions. Cell culture media also contain a significant concentration of chloride ions. This excess of chloride ions in the media can push the equilibrium of the dissolved salt back towards its solid, undissolved state, causing precipitation.
Q3: How can I prevent immediate precipitation when preparing my working solution?
A3: Several strategies can help prevent immediate precipitation:
-
Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to the full volume of media. First, create an intermediate dilution in a small volume of serum-containing media or PBS. The proteins in serum can help to solubilize the compound.
-
Rapid Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that are prone to precipitation.
-
Optimized DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity. However, for some poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: I've prepared my working solution successfully, but I'm observing precipitation in the incubator over time. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. When moving plates between the incubator and the microscope, for example, the temperature drop can reduce solubility.
-
pH Shifts in Media: The pH of the cell culture medium can change over time due to cellular metabolism. These pH shifts can alter the ionization state and, consequently, the solubility of your compound.
-
Evaporation: Evaporation from the wells of your culture plate can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.
Q5: Are there any alternative solvents I can use for my stock solution?
A5: While DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound, some limited solubility in water has been reported.[2] However, for cell-based assays, a high-concentration stock in 100% DMSO is generally the most practical approach. It is not recommended to use ethanol as the compound is reported to be insoluble in it.[2]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow:
References
Validation & Comparative
A Comparative Guide to the Validation of (1E)-CFI-400437 Dihydrochloride as a PLK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1E)-CFI-400437 dihydrochloride, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, with other known PLK4 inhibitors. The information presented is supported by experimental data from biochemical and cellular assays, offering a comprehensive resource for validating its mechanism of action and considering it for further research and development.
Introduction to PLK4 Inhibition
Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human cancers.[2] This has positioned PLK4 as a compelling therapeutic target in oncology. Small molecule inhibitors of PLK4 are being investigated for their potential to disrupt the proliferation of cancer cells by inducing mitotic catastrophe.[3]
This compound: A Potent and Selective PLK4 Inhibitor
This compound is an indolinone-derived, ATP-competitive kinase inhibitor with high potency and selectivity for PLK4.[4] Biochemical assays have demonstrated its ability to inhibit PLK4 at sub-nanomolar concentrations, making it one of the most potent inhibitors described to date.
Performance Comparison of PLK4 Inhibitors
The following tables summarize the in vitro potency of CFI-400437 in comparison to other well-characterized PLK4 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 1: Biochemical Potency of PLK4 Inhibitors
| Inhibitor | PLK4 IC50 (nM) | Reference(s) |
| (1E)-CFI-400437 | 0.6 - 1.55 | [2][4] |
| Centrinone | 2.71 | [2] |
| CFI-400945 | 2.8 - 4.85 | [2] |
| Axitinib | 4.2 | [2] |
| R1530 | Not specified | [2] |
| KW-2449 | 52.6 | [2] |
| Alisertib (MLN8237) | 62.7 | [2] |
Table 2: Selectivity Profile of PLK4 Inhibitors Against Aurora Kinases
A critical aspect of a kinase inhibitor's utility is its selectivity. Aurora kinases are often evaluated alongside PLK4 due to structural similarities in their ATP-binding pockets.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference(s) |
| (1E)-CFI-400437 | 370 | 210 (<15 nM for AURKB/C) | [2][4] |
| Centrinone | >1000-fold selectivity for PLK4 | >1000-fold selectivity for PLK4 | [5] |
| CFI-400945 | 188 | 70.7 | [2] |
| KW-2449 | Not specified | Not specified | [2] |
| Alisertib (MLN8237) | Potent inhibitor | Potent inhibitor | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of PLK4 inhibition and the methods used for its validation, the following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: PLK4 signaling pathway in centriole duplication.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PLK4 Inhibitors: (1E)-CFI-400437 Dihydrochloride Versus the Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1E)-CFI-400437 dihydrochloride with other prominent Polo-like kinase 4 (PLK4) inhibitors. The information presented is curated from peer-reviewed literature and is intended to assist researchers in selecting the appropriate tool compound for their studies. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biology and experimental workflows.
Introduction to PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and cilia. Dysregulation of PLK4 activity, often through overexpression, can lead to centrosome amplification, a hallmark of many cancers that contributes to genomic instability and tumorigenesis.[1] This has positioned PLK4 as a compelling target for anti-cancer drug development. A range of small molecule inhibitors have been developed to target the kinase activity of PLK4, each with distinct potency, selectivity, and cellular effects. This guide focuses on this compound and its comparison to other well-characterized PLK4 inhibitors.
Quantitative Comparison of PLK4 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable PLK4 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), where available. Lower values indicate higher potency.
| Inhibitor | PLK4 IC50 (nM) | PLK4 Ki (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Notes | Reference |
| (1E)-CFI-400437 | 1.55 | Not Reported | 37.2 | 13.1 | Potent PLK4 inhibitor with some cross-reactivity against Aurora kinases. | [2] |
| CFI-400945 (Ocifisertib) | 2.8 - 4.85 | 0.26 | 140 - 188 | 70.7 - 98 | Orally bioavailable and has been investigated in clinical trials. | [2][3][4] |
| Centrinone | 2.71 | 0.16 | 108 | 680 | Highly selective for PLK4 over Aurora kinases. | [2][3] |
| Centrinone-B | 8.69 | 0.6 | 623 | >10,000 | A close analog of Centrinone with high selectivity. | [2][3] |
| R1530 | 7.06 | Not Reported | 6.22 | 42.6 | Exhibits activity against both PLK4 and Aurora A. | [2] |
| Axitinib | 4.2 - 6.51 | Not Reported | 13.1 | 16.9 | A multi-kinase inhibitor with significant PLK4 activity. | [2] |
| KW-2449 | 52.6 | Not Reported | 45.8 | 23.8 | Less potent against PLK4 with greater activity against Aurora kinases. | [2] |
| Alisertib | 62.7 | Not Reported | 0.55 | 6.7 | Primarily an Aurora A inhibitor with weak PLK4 activity. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare PLK4 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of PLK4 and the inhibitory potential of compounds.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PLK4 enzyme and the kinase substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin Reduction Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with PLK4 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., a breast cancer cell line)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence from cell-free wells. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.
Centriole Duplication Assay (Immunofluorescence)
This protocol is used to visualize and quantify centrioles in cells to assess the effect of PLK4 inhibitors on centriole duplication.
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixative (e.g., ice-cold methanol)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies against a centriolar marker (e.g., anti-Centrin or anti-CEP135)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of PLK4 inhibitors or vehicle for a specific duration (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization and Blocking: Wash the fixed cells with PBS and then permeabilize and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of centrioles (visualized as distinct dots with the centriolar marker) per cell. Analyze a sufficient number of cells (e.g., >100) for each condition to obtain statistically significant results.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the action and evaluation of PLK4 inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the PLK4 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PLK4 Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PLK4 Inhibitors: (1E)-CFI-400437 dihydrochloride and Centrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors: (1E)-CFI-400437 dihydrochloride and Centrinone. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Its dysregulation, often leading to centrosome amplification, is a hallmark of many cancers and is associated with genomic instability and tumorigenesis.[2][3] Consequently, PLK4 has emerged as a promising therapeutic target in oncology. This compound and Centrinone are two potent and widely used small molecule inhibitors of PLK4, each with distinct biochemical profiles and cellular effects. This guide will compare these two compounds based on their mechanism of action, specificity, and cellular consequences, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the quantitative data for this compound and Centrinone, focusing on their inhibitory activity against PLK4 and key off-target kinases.
| Parameter | This compound | Centrinone | Reference(s) |
| Target | Polo-like kinase 4 (PLK4) | Polo-like kinase 4 (PLK4) | [3][4] |
| IC50 for PLK4 | 0.6 nM | Not explicitly stated as IC50, but Ki is 0.16 nM | [4] |
| Off-Target Kinases | Aurora A, Aurora B, KDR, FLT-3 | Aurora A, Aurora B | [4] |
| IC50 for Aurora A | 370 nM | >1000-fold selectivity for PLK4 over Aurora A/B | [4] |
| IC50 for Aurora B | 210 nM | >1000-fold selectivity for PLK4 over Aurora A/B | [4] |
| Mechanism of Action | ATP-competitive | Reversible inhibitor | [3][4] |
| Cellular Effects | Inhibition of cancer cell growth, induction of polyploidy. | Centrosome depletion, p53-dependent G1 cell cycle arrest, senescence-like state. | [3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition.
Caption: General experimental workflow for comparing PLK4 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC50 values of this compound and Centrinone against PLK4.
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and Centrinone stock solutions in DMSO
-
384-well plates (white, low-volume)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of each inhibitor in 100% DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution by diluting this series 25-fold in Kinase Buffer A.
-
Assay Plate Setup: Add 4 µL of each diluted inhibitor concentration to triplicate wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a 2X solution of PLK4 kinase (e.g., 2 nM) and Eu-anti-Tag Antibody (e.g., 4 nM) in Kinase Buffer A. Add 8 µL of this mixture to each well.
-
Tracer Addition: Prepare a 4X solution of Kinase Tracer 236 (e.g., 4 nM) in Kinase Buffer A. Add 4 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the log of the inhibitor concentration versus the emission ratio and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound and Centrinone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or Centrinone for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for Centrosome Staining
This protocol is for visualizing centrosomes to assess the effects of PLK4 inhibition.
Materials:
-
Cells grown on coverslips
-
This compound and Centrinone
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin
-
Fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentrations of inhibitors for the appropriate duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γ-tubulin will mark the centrosomes, and α-tubulin will show the microtubule network.[7]
Western Blot for p53 and p21
This protocol is to detect changes in p53 and p21 protein levels, particularly after Centrinone treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p53, rabbit anti-p21, and mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[8][9]
Conclusion
Both this compound and Centrinone are potent inhibitors of PLK4, a key regulator of centriole duplication. This compound exhibits high potency for PLK4 but also shows off-target activity against Aurora kinases at higher concentrations.[4] This may contribute to its observed effect of inducing polyploidy.[3] In contrast, Centrinone is a highly selective and reversible PLK4 inhibitor with over 1000-fold greater selectivity for PLK4 over Aurora kinases.[3] Its primary cellular effect is the depletion of centrosomes, leading to a p53-dependent G1 arrest and a senescence-like state in normal cells.[5] The choice between these two inhibitors will depend on the specific research question. For studies requiring highly specific inhibition of PLK4 to dissect its role in centriole biology, Centrinone is the preferred tool. For broader anti-proliferative studies where the combined inhibition of PLK4 and Aurora kinases may be of interest, this compound could be a valuable compound. Researchers should carefully consider the differing selectivity profiles and cellular outcomes of these inhibitors when designing and interpreting their experiments.
References
- 1. telomer.com.tr [telomer.com.tr]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PLK4 Inhibitors: (1E)-CFI-400437 dihydrochloride vs. CFI-400945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors: (1E)-CFI-400437 dihydrochloride and CFI-400945. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its dysregulation is implicated in tumorigenesis, making it an attractive target for cancer therapy. Both this compound and CFI-400945 are potent, ATP-competitive inhibitors of PLK4. This guide will objectively compare their efficacy based on available preclinical data.
Mechanism of Action
Both this compound and CFI-400945 function as ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the kinase, they block its catalytic activity, leading to the disruption of centriole duplication, mitotic defects, and ultimately, cancer cell death.[1][2] While both compounds primarily target PLK4, they also exhibit off-target activity against other kinases, most notably Aurora kinases, which are also crucial for mitotic progression.
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and CFI-400945.
Table 1: In Vitro Potency Against PLK4
| Compound | Target | IC50 (nM) |
| This compound | PLK4 | 0.6[1] |
| CFI-400945 | PLK4 | 2.8[3][4] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | This compound | CFI-400945 |
| PLK4 | 0.6 [1] | 2.8 [3][4] |
| Aurora A | 370[5] | >50,000 |
| Aurora B | <15[3] | 98[6] |
| Aurora C | <15[3] | 106[3] |
| KDR | 480[5] | Not Reported |
| FLT-3 | 180[5] | Not Reported |
| TRKA | Not Reported | 6[6] |
| TRKB | Not Reported | 9[6] |
| Tie2/TEK | Not Reported | 22[6] |
Table 3: Summary of In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Cell Line | Dosing Regimen | Outcome |
| This compound | Breast Cancer | MDA-MB-468 | 25 mg/kg, i.p., daily for 21 days | Antitumor activity observed[5] |
| CFI-400945 | Pancreatic Cancer | Patient-Derived Xenografts | Not specified | Significant reduction in tumor growth and increased survival in the majority of models tested[5] |
| CFI-400945 | Breast Cancer | Patient-Derived Xenografts | Not specified | Single agent activity observed |
| CFI-400945 | Colon Cancer | HCT116 | Intermittent oral dosing | Effective inhibition of tumor growth and well-tolerated[6] |
| CFI-400945 | Lung Cancer | Xenograft model | Not specified | Blocked proliferation, induced apoptosis and mitotic aberrations, and inhibited tumor growth[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
Methodology:
-
Assay Principle: A radiometric or fluorescence-based kinase assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Reagents: Recombinant human PLK4 and other kinases, appropriate substrates, ATP (radiolabeled or unlabeled), kinase assay buffer, and test compounds.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and serially diluted test compound in an appropriate buffer.
-
The reaction is incubated at a controlled temperature for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
For radiometric assays, this involves measuring the incorporation of 32P or 33P into the substrate.
-
For fluorescence-based assays (e.g., TR-FRET), a specific antibody that recognizes the phosphorylated substrate is used for detection.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines, cell culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of human cancer cells (e.g., MDA-MB-468 breast cancer cells) are subcutaneously or orthotopically injected into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., daily intraperitoneal injections or oral gavage).
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight changes are monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathway Diagrams
The primary signaling pathway affected by both compounds is the PLK4-mediated centriole duplication pathway. Inhibition of this pathway leads to mitotic catastrophe. Additionally, the off-target effects on Aurora kinases contribute to the overall anti-cancer activity by disrupting other critical mitotic processes.
References
- 1. Request a Protocol - Bio-protocol [bio-protocol.org]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PLK4 Inhibition: A Comparative Guide to (1E)-CFI-400437 Dihydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Polo-like kinase 4 (PLK4) has emerged as a compelling target due to its critical role in centriole duplication and cell cycle progression. The deregulation of PLK4 is a hallmark of various malignancies, making its inhibition a promising anti-cancer strategy. This guide provides an objective comparison of the PLK4 inhibitor, (1E)-CFI-400437 dihydrochloride, with other notable alternatives, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound is a potent and highly selective inhibitor of PLK4. While it demonstrates nanomolar efficacy against its primary target, it also exhibits cross-reactivity with other kinases, notably Aurora kinases, at higher concentrations. This guide will delve into the comparative selectivity and potency of CFI-400437 against a panel of alternative PLK4 inhibitors, including Centrinone, CFI-400945, KW-2449, and Alisertib. The comparative data underscores the importance of selecting an inhibitor based on the specific requirements of the experimental context, weighing potency against off-target effects.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values of CFI-400437 and its alternatives against their primary target, PLK4, and key off-target kinases. This quantitative data allows for a direct comparison of potency and selectivity.
Table 1: Potency against Primary Target (PLK4)
| Compound | IC50 / Ki (nM) vs. PLK4 |
| This compound | 0.6 [1] |
| Centrinone | 0.16 (Ki)[2][3] |
| CFI-400945 | 2.8[4][5] |
| KW-2449 | 52.6 |
| Alisertib (MLN8237) | 62.7 |
Table 2: Cross-Reactivity Profile of PLK4 Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) |
| This compound | Aurora A | 370[1] |
| Aurora B | 210[1] | |
| KDR (VEGFR2) | 480[1] | |
| FLT-3 | 180[1] | |
| CFI-400945 | Aurora B | 98[5] |
| TRKA | 84 (EC50)[6] | |
| TRKB | 88 (EC50)[6] | |
| Tie2/TEK | 117 (EC50)[6] | |
| PLK1, PLK2, PLK3 | >50,000[6] | |
| Centrinone | Aurora A, Aurora B | >1000-fold selectivity for PLK4[2] |
| KW-2449 | FLT3 | 6.6[7] |
| ABL | 14[7] | |
| ABL (T315I) | 4[7] | |
| Aurora Kinase | 48[7] | |
| Alisertib (MLN8237) | Aurora A | Potent inhibitor |
| Aurora B | >200-fold selectivity for Aurora A[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical kinase assays commonly used to determine inhibitor potency.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.
Materials:
-
Kinase (e.g., recombinant human PLK4)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., CFI-400437)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Tracer Solution Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add in the following order:
-
Test inhibitor solution
-
Kinase/Antibody mixture
-
Tracer solution
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase (e.g., recombinant human PLK4)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test inhibitor (e.g., CFI-400437)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
Procedure:
-
Kinase Reaction:
-
In a microplate well, combine the kinase, substrate, and test inhibitor at various concentrations in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the PLK4 signaling pathway and a typical workflow for a kinase inhibition assay.
Caption: PLK4 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a Biochemical Kinase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Centrinone | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
Navigating PLK4 Inhibition: A Comparative Guide to the Phenotype of (1E)-CFI-400437 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular phenotype induced by (1E)-CFI-400437 dihydrochloride, a potent inhibitor of Polo-like kinase 4 (PLK4). We will delve into its mechanism of action, compare its performance with alternative inhibitors, and provide supporting experimental data and detailed protocols to aid in the design and interpretation of future studies.
Introduction to PLK4: A Master Regulator of Cell Division
Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that acts as a crucial regulator of centriole duplication during the cell cycle.[1][2] Centrioles are fundamental to the formation of centrosomes, which organize the microtubule network, including the mitotic spindle necessary for accurate chromosome segregation. Dysregulation and overexpression of PLK4 can lead to centrosome amplification, a condition associated with genomic instability and a hallmark of many human cancers, making PLK4 an attractive target for anticancer therapy.[2][3][4]
Mechanism of Action of (1E)-CFI-400437
This compound (hereafter referred to as CFI-400437) is an indolinone-derived, ATP-competitive kinase inhibitor.[3][5] It exhibits high potency and selectivity for PLK4, binding to its ATP pocket and blocking its enzymatic activity.[1][5][6][7] By inhibiting PLK4, CFI-400437 effectively disrupts the centriole duplication process. This interference with a fundamental aspect of cell division triggers a cascade of downstream cellular events.
The Phenotypic Consequences of CFI-400437 Treatment
Treatment of cancer cells with CFI-400437 induces a distinct and measurable phenotype characterized by:
-
Mitotic Defects: The primary consequence of PLK4 inhibition is the failure of proper centrosome formation. This leads to severe mitotic errors, including the formation of multipolar spindles, which result in improper chromosome segregation and, ultimately, mitotic catastrophe.[1]
-
Cell Cycle Arrest and Apoptosis: Cells with catastrophic mitotic defects typically undergo cell cycle arrest, preventing further proliferation.[1] Subsequently, these cells are often eliminated through the induction of apoptosis (programmed cell death).[1]
-
Inhibition of Proliferation: As a direct result of cell cycle arrest and apoptosis, CFI-400437 is a potent inhibitor of cancer cell growth and has been shown to significantly impair the growth of breast cancer cells in vitro and reduce tumor size in mouse xenograft models.[3]
-
Induction of Cellular Senescence: Beyond apoptosis, PLK4 inhibition can also drive cells into a state of cellular senescence, a form of irreversible growth arrest.[1][8] This contributes to the overall anti-tumor effect of the compound.
Comparison with Alternative PLK4 Inhibitors
CFI-400437 is one of several known protein kinase inhibitors with activity against PLK4. Its performance is best understood in comparison to other agents that target this kinase or related pathways. Key comparators include the multi-kinase inhibitors CFI-400945 and R1530, the highly selective inhibitors centrinone and centrinone-B, and inhibitors with significant cross-over activity like axitinib and alisertib.[3][4][8]
A critical aspect of comparison is the inhibitor's selectivity. While CFI-400437 is highly selective for PLK4, it also demonstrates inhibitory activity against Aurora kinases, particularly AURKB and AURKC, at nanomolar concentrations.[3][5] This is noteworthy as Aurora kinases are also key regulators of mitosis, and this off-target activity may contribute to the overall anti-cancer phenotype observed with CFI-400437 treatment.[3][4]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400437 and other relevant kinase inhibitors against PLK4 and the Aurora kinase family, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | PLK4 IC50 (nM) | AURKA IC50 (nM) | AURKB IC50 (nM) | AURKC IC50 (nM) |
| CFI-400437 | 1.55 [3] | >1000[3] | 11.5 [3] | 14.5 [3] |
| Centrinone | 2.71[3] | >1000[3] | >1000[3] | >1000[3] |
| CFI-400945 | 4.85[3] | 188[3] | 70.7[3] | 106[3] |
| KW-2449 | 52.6[3] | 18.2[3] | 32.4[3] | 22.8[3] |
| Alisertib | 62.7[3] | 1.2[9] | 396.5[9] | 61[9] |
Data compiled from Suri et al., 2019 and Asteriti et al., 2017. Note that IC50 values can vary based on assay conditions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PLK4 inhibition by CFI-400437 disrupts centriole duplication, leading to mitotic catastrophe.
Experimental Workflow Diagram
Caption: Workflow for characterizing the cellular phenotype of CFI-400437 treatment.
Experimental Protocols
Below are detailed methodologies for the key experiments used to characterize the phenotype of PLK4 inhibition.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC50 value of an inhibitor against PLK4.
-
Principle: This is a fluorescence resonance energy transfer (FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. In the absence of an inhibitor, this results in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.
-
Materials: Recombinant PLK4, LanthaScreen™ Eu-anti-tag Antibody, Kinase Tracer, test inhibitor (e.g., CFI-400437), kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), 384-well assay plates.
-
Procedure:
-
Prepare serial dilutions of CFI-400437 in kinase buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add 4 µL of each inhibitor concentration.
-
Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.
-
Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[10]
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after treatment.
-
Principle: This assay measures the ability of a single cell to proliferate and form a colony (defined as at least 50 cells). It is a gold-standard for determining cytotoxicity.
-
Materials: Cell culture medium, PBS, trypsin-EDTA, fixation solution (e.g., 6% glutaraldehyde or methanol:acetic acid 3:1), staining solution (0.5% crystal violet in methanol), 6-well plates.
-
Procedure:
-
Harvest and count cells, then seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of CFI-400437 for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, until visible colonies form in the control wells.
-
Aspirate the medium, wash wells with PBS, and fix the colonies for 10-15 minutes at room temperature.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. Calculate the surviving fraction for each treatment condition relative to the untreated control.[4][7][11]
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitor on cell cycle progression.
-
Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Materials: PBS, 70% cold ethanol, Propidium Iodide (PI)/RNase A staining buffer.
-
Procedure:
-
Seed cells in 6-well plates and treat with CFI-400437 for the desired time (e.g., 24 or 48 hours).
-
Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer and incubate for 30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This cytochemical assay detects a key biomarker of senescent cells.
-
Principle: Senescent cells express β-galactosidase activity at a suboptimal pH (6.0), which is not present in quiescent or immortal cells. The chromogenic substrate X-gal is cleaved by this enzyme to produce a distinct blue precipitate in senescent cells.
-
Materials: PBS, Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS), SA-β-gal Staining Solution (containing 1 mg/mL X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0).
-
Procedure:
-
Seed and treat cells in culture dishes as for other assays.
-
Wash the cells twice with PBS.
-
Fix the cells for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add freshly prepared SA-β-gal Staining Solution to cover the cells.
-
Incubate the dishes at 37°C (in a non-CO2 incubator) for 12-24 hours, checking periodically for the development of blue color. Do not allow the solution to evaporate.
-
Observe the cells under a light microscope. Count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of senescent cells.[12][13][14]
-
References
- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. telomer.com.tr [telomer.com.tr]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buckinstitute.org [buckinstitute.org]
- 13. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 14. cellbiolabs.com [cellbiolabs.com]
Synergistic Effects of PLK4 Inhibition: A Comparative Guide
A note on the available data: While this guide focuses on the synergistic effects of Polo-like kinase 4 (PLK4) inhibition, specific experimental data on combination therapies involving (1E)-CFI-400437 dihydrochloride is limited in the currently available scientific literature. Therefore, to provide a comprehensive comparison for researchers, this guide presents data on the closely related and more extensively studied PLK4 inhibitor, CFI-400945 , as a representative compound. The principles of synergy and the pathways involved are likely to be similar for other potent PLK4 inhibitors.
This compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2] Inhibition of PLK4 can lead to mitotic errors and cell death, making it an attractive target in oncology.[1] The therapeutic potential of PLK4 inhibitors can be significantly enhanced when used in combination with other anticancer agents, leading to synergistic effects. This guide compares the synergistic effects of PLK4 inhibition with various therapeutic modalities, supported by experimental data.
Comparison of Synergistic Combinations with PLK4 Inhibitors
The following tables summarize the quantitative data from studies investigating the synergistic effects of the PLK4 inhibitor CFI-400945 with other cancer therapies.
Table 1: Synergistic Effect of CFI-400945 and Radiation in Triple-Negative Breast Cancer (TNBC)
| Cell Line/Model | Treatment | Outcome Measure | Result |
| MDA-MB-231 (in vitro) | CFI-400945 + Radiation | Colony Formation | Dose-dependent reduction in colony formation with synergy observed across several dose levels.[3] |
| MDA-MB-231 Xenograft (in vivo) | CFI-400945 + Radiation | Median Survival | Control: 32 days; Radiation only: 43 days; CFI-400945 only: 57 days; Combination: 75 days (p < 0.0005 vs single agents or control).[4] |
| MDA-MB-231 Xenograft (in vivo) | CFI-400945 + Radiation | Tumor Volume Tripling Time | Control: 8 days; Radiation only: 11 days; CFI-400945 only: 42 days; Combination: 61 days (p = 0.0002 vs single agents or control).[3] |
Mechanisms of Synergy
Inhibition of PLK4 by compounds like CFI-400945 induces mitotic stress and can lead to polyploidy.[4] This disruption of the cell cycle can sensitize cancer cells to DNA-damaging agents and radiation. The combination of PLK4 inhibition with other therapies can lead to enhanced apoptosis, cell cycle arrest, and inactivation of key survival pathways.
Signaling Pathways in Synergistic Combinations
The synergistic effects of PLK4 inhibitors are often mediated through the modulation of specific signaling pathways.
Caption: Synergistic mechanism of PLK4 inhibitors and radiotherapy.
Experimental Protocols
The assessment of synergistic effects in the cited studies relies on established in vitro and in vivo methodologies.
In Vitro Synergy Assessment: Colony Formation Assay
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Drug Treatment: Cells are treated with a dose range of the PLK4 inhibitor (e.g., CFI-400945), the combination agent (e.g., radiation), or the combination of both.
-
Incubation: Plates are incubated for a period that allows for colony formation (e.g., 10-14 days).
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (typically >50 cells) is counted.
-
Synergy Analysis: The interaction between the two agents is quantified using methods such as the Combination Index (CI) or by observing a greater-than-additive reduction in colony formation.
Caption: Workflow for colony formation assay to assess synergy.
In Vivo Synergy Assessment: Xenograft Models
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into control (vehicle), single-agent (PLK4 inhibitor or combination partner), and combination treatment groups.
-
Drug Administration: The PLK4 inhibitor is administered (e.g., orally), and the combination partner is given according to its standard protocol (e.g., a single dose of targeted radiation).
-
Monitoring: Tumor volume and animal well-being are monitored regularly.
-
Endpoint Analysis: The study endpoints may include tumor growth delay, time to tumor tripling, or overall survival. Synergy is determined if the combination treatment shows a significantly better outcome than the single agents.[4]
Conclusion
The available evidence strongly suggests that inhibiting PLK4 with compounds like CFI-400945 can act synergistically with other anti-cancer therapies, particularly those that induce DNA damage or mitotic stress. While specific data for this compound in combination settings is not yet widely published, the findings for CFI-400945 provide a strong rationale for exploring such combinations. Further research is warranted to delineate the full potential of this compound in synergistic cancer treatment regimens.
References
- 1. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of (1E)-CFI-400437 Dihydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (1E)-CFI-400437 dihydrochloride, a potent inhibitor of Polo-like kinase 4 (PLK4), with other known PLK4 inhibitors. The information presented is collated from independent research findings to offer a comprehensive resource for evaluating its potential in cancer research and drug development.
This compound is an ATP-competitive kinase inhibitor with high potency and selectivity for PLK4, a key regulator of centriole duplication.[1][2][3] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Comparative Analysis of PLK4 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other well-characterized PLK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Ki (nM) | Off-Target Kinase IC50 (nM) |
| (1E)-CFI-400437 | PLK4 | 0.6 [2] | - | Aurora A (370), Aurora B (210), KDR (480), FLT3 (180)[2] |
| Centrinone | PLK4 | - | 0.16[5] | >1000-fold selective for PLK4 over Aurora A/B[5] |
| CFI-400945 | PLK4 | - | 0.26 | - |
| R1530 | PLK4 | - | - | Chk2 (24), KDR (34), FGFR (50), Aurora A (58), Cdk2 (88) |
| Axitinib | PLK4 | 4.2 | - | VEGFR1-3 (high affinity)[6] |
| KW-2449 | PLK4 | - | - | FLT3 (6.6), ABL (14), ABL(T315I) (4), Aurora kinase (48)[7] |
| Alisertib (MLN8237) | Aurora A | Potent | - | PLK4 (high nM) |
Table 2: Cellular Activity of PLK4 Inhibitors
| Compound | Cell Lines | Key Cellular Effects | Reference |
| (1E)-CFI-400437 | MCF-7, MDA-MB-468, MDA-MB-231 | Potent growth inhibition | [2] |
| Centrinone | HeLa, NIH/3T3 | Progressive reduction in centrioles, p53-dependent G1 arrest in normal cells | [5] |
| CFI-400945 | Lung cancer cells, Pancreatic cancer PDX | Induces polyploidy and apoptosis, reduces tumor growth and tumor-initiating potential | [8][9] |
| R1530 | Various cancer cell lines | Induces polyploidy leading to apoptosis | [6] |
| KW-2449 | Leukemia cells (FLT3-mutated) | G1 arrest and apoptosis | [7] |
Table 3: In Vivo Efficacy of PLK4 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| (1E)-CFI-400437 | MDA-MB-468 breast cancer xenograft | 25 mg/kg, i.p., daily for 21 days | Antitumor activity | [2] |
| CFI-400945 | Syngeneic murine lung cancer xenograft | 3 or 7.5 mg/kg, p.o., daily for 3 weeks | Dose-dependent suppression of tumor growth | [8] |
| CFI-400945 | Pancreatic cancer patient-derived xenografts | 52 mg/kg, single dose | Significant reduction in tumor growth and tumor-initiating potential | [9] |
| CFI-400945 | SK-UT-1 xenograft | 5 or 7.5 mg/kg | Dose-dependent tumor volume reduction | [10] |
| KW-2449 | FLT3-mutated leukemia xenograft | Oral administration | Dose-dependent and significant tumor growth inhibition | [7][11] |
| R1530 | Human tumor xenograft models | 1.56, 25, and 50 mg/kg, p.o., daily for 28 days | Notable antitumor activity with minimal toxicity | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Caption: PLK4-mediated centriole duplication pathway and the inhibitory action of (1E)-CFI-400437.
Caption: A generalized workflow for a biochemical kinase inhibition assay to determine IC50 values.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute this compound and other test compounds in the reaction buffer.
-
Prepare a solution of recombinant human PLK4 kinase in reaction buffer.
-
Prepare a solution of a suitable peptide substrate for PLK4 in reaction buffer.
-
Prepare an ATP solution in reaction buffer at a concentration close to the Km for PLK4.
-
-
Kinase Reaction :
-
In a 384-well plate, add the kinase, substrate, and test compound solutions.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection :
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation :
-
Harvest cancer cells (e.g., MDA-MB-468) from culture.
-
Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Compound Administration :
-
Prepare the formulation of this compound (e.g., in a vehicle of PEG400:water) and the control vehicle.
-
Administer the compound and vehicle to the respective groups according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage, daily for 21 days).
-
-
Monitoring and Endpoint :
-
Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
-
Data Analysis :
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the statistical significance of the differences between the treatment and control groups.
-
This guide provides a framework for the independent verification and comparison of this compound activity. The presented data and protocols should assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of this and other PLK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
(1E)-CFI-400437 Dihydrochloride: A Comparative Literature Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the available literature on (1E)-CFI-400437 dihydrochloride, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of this compound with other alternatives, supported by experimental data.
Introduction
This compound is an indolinone-derived, ATP-competitive kinase inhibitor that has demonstrated high selectivity for PLK4, a key regulator of centriole duplication and mitotic progression.[1][2] Overexpression of PLK4 is implicated in tumorigenesis through the induction of centrosome amplification and subsequent chromosomal instability.[3] Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy in oncology. This guide summarizes the key findings from preclinical studies of CFI-400437, including its kinase selectivity, in vitro and in vivo efficacy, and its mechanism of action.
Data Presentation
Kinase Inhibition Profile
CFI-400437 has been profiled against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | CFI-400437 IC50 (nM) | Other PLK4 Inhibitors IC50 (nM) | Reference Compound IC50 (nM) |
| PLK4 | 0.6[1], 1.55[2] | Centrinone: 2.71[2] | Axitinib: 4.2[2] |
| Aurora A | 370[1] | Alisertib (MLN8237): 1.2 | - |
| Aurora B | 210[1], <15[2] | Alisertib (MLN8237): 396.5 | - |
| Aurora C | <15[2] | - | - |
| KDR (VEGFR2) | 480[1] | - | Axitinib: High affinity[2] |
| FLT-3 | 180[1] | - | - |
Note: Lower IC50 values indicate greater potency. Data is compiled from multiple sources and experimental conditions may vary.
In Vitro Cell-Based Assay Data
CFI-400437 has been evaluated for its anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | CFI-400437 Effect |
| MCF-7 | Breast Cancer | Potent growth inhibitor[1] |
| MDA-MB-468 | Breast Cancer | Potent growth inhibitor[1] |
| MDA-MB-231 | Breast Cancer | Potent growth inhibitor[1] |
| Embryonal Brain Tumor Cell Lines (MON, BT-12, BT-16, DAOY, D283) | Pediatric Brain Tumor | Had the greatest overall impact among inhibitors tested[4][5] |
In Vivo Efficacy
The anti-tumor activity of CFI-400437 has been demonstrated in a preclinical mouse model.
| Cancer Model | Dosing Regimen | Outcome |
| MDA-MB-468 Breast Cancer Xenograft | 25 mg/kg, intraperitoneal, once daily for 21 days | Exhibited antitumor activity[1] |
Signaling Pathway
CFI-400437 primarily exerts its effect by inhibiting the PLK4 signaling pathway, which is crucial for centriole duplication during the cell cycle. Inhibition of PLK4 leads to a failure in this process, resulting in mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells. The following diagram illustrates the key components of the PLK4 signaling pathway and the point of intervention by CFI-400437.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (1E)-CFI-400437 Dihydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Its specificity is a critical factor in its potential as a therapeutic agent, as off-target effects can lead to unforeseen toxicities and reduced efficacy. This guide provides a comparative analysis of the specificity of this compound against other known PLK4 inhibitors, supported by experimental data and detailed protocols for assessing kinase inhibitor specificity in a cellular context.
Performance Comparison of PLK4 Inhibitors
The following tables summarize the in vitro and cell-based inhibitory activities of this compound and other widely used PLK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Primary Target | IC50 / Ki (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| This compound | PLK4 | IC50: 0.6 [3] | Aurora A, Aurora B, KDR, FLT-3 | 370, 210, 480, 180[3] |
| CFI-400945 | PLK4 | IC50: 2.8, Ki: 0.26[4] | AURKB, TRKA, TRKB, Tie2/TEK | AURKB: 70.7[5] |
| Centrinone | PLK4 | Ki: 0.16[6] | Highly selective (>1000-fold over Aurora A/B)[6] | >160 (Aurora A/B)[6] |
| R1530 | Multi-kinase | PLK4: (Kd not specified) | VEGFR2, FGFR1, PDGFRβ, Aurora A, Chk2 | VEGFR2: 10, FGFR1: 28, Aurora A: 58, Chk2: 24[7][8] |
Table 2: Cellular Activity of PLK4 Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular Potency (EC50/GI50) |
| This compound | MCF-7, MDA-MB-468, MDA-MB-231 | Cell Growth | Potent inhibitor (specific values not provided)[3] |
| CFI-400945 | Breast Cancer Panel | Cell Growth (GI50) | 14-165 nM[9] |
| Centrinone | HeLa, NIH/3T3 | Cell Proliferation | Decrease in proliferation rate observed[6] |
| R1530 | Various Tumor Cell Lines | Antiproliferative (IC50) | 200 - 3,400 nM[8] |
Signaling Pathways and Experimental Workflows
To understand the cellular context of PLK4 inhibition and the methods used to assess specificity, the following diagrams illustrate the PLK4 signaling pathway and a general experimental workflow.
Figure 1: Simplified PLK4 Signaling Pathway and the Point of Intervention for (1E)-CFI-400437.
References
- 1. bio-techne.com [bio-techne.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of a Highly Potent, Orally Active Mitosis/Angiogenesis Inhibitor R1530 for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oricpharma.com [oricpharma.com]
Safety Operating Guide
Proper Disposal of (1E)-CFI-400437 Dihydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(1E)-CFI-400437 dihydrochloride is a potent inhibitor of Polo-like kinase 4 (PLK4) and is intended for research use only.[1][2] While one safety data sheet (SDS) classifies the compound as non-hazardous, it is crucial for laboratory personnel to handle and dispose of this and similar research-grade kinase inhibitors with a high degree of caution.[1] Given its mechanism of action, which involves the inhibition of a key regulator of cell division, it is prudent to treat this compound as a potentially hazardous substance.[2][3] This guide provides a comprehensive overview of the recommended disposal procedures based on best practices for cytotoxic and hazardous chemical waste management in a laboratory setting.[4][5][6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, a thorough hazard assessment should be conducted. The toxicological properties of many research compounds are not fully understood, and therefore, they should be handled as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves.[6]
-
Eye Protection: Use safety glasses with side shields or goggles.[6]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes and contamination.[6]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation of dust particles.[8]
Waste Disposal Principles
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash.[5]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Compound | Dispose of as solid hazardous chemical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware | Includes pipette tips, vials, gloves, bench paper, etc. Place in a designated, sealed, and clearly labeled solid hazardous waste container.[5][6][7] |
| Liquid Waste (Solutions) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5][7] |
| Decontamination Materials | Wipes and other materials used for cleaning spills or decontaminating surfaces should be disposed of as solid hazardous chemical waste.[4] |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collection: Place all solid waste, including unused this compound powder, contaminated weighing paper, pipette tips, and used PPE, into a designated, robust, and sealable hazardous waste container.[5][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][8]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5][7]
2. Liquid Waste Disposal:
-
Collection: Collect all solutions containing this compound, including stock solutions and experimental media, in a dedicated, leak-proof, and shatter-resistant container.[5]
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical components, including the full name "this compound" and any solvents.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, preferably within secondary containment to prevent spills.[6][7]
3. Decontamination of Work Surfaces:
-
Procedure: In case of a spill or for routine cleaning of work surfaces, use a three-step process:
-
Cleaning: Moisten a wipe with a detergent solution and wipe the surface in a single direction. Dispose of the wipe in the hazardous waste container.[4]
-
Rinsing: Use a new wipe moistened with sterile water to rinse the surface, again wiping in one direction. Dispose of the wipe.[4]
-
Disinfection/Final Decontamination: Use a final wipe with 70% isopropyl alcohol or ethanol to disinfect and remove any remaining residue. Allow the surface to air dry. Dispose of the wipe as hazardous waste.[4][5]
-
4. Institutional Procedures:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves scheduling a pickup with the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Documentation: Complete any required hazardous waste manifests or labels accurately and completely.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
